Potassium phenethyltrifluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;trifluoro(2-phenylethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZVPVAYKGJPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC1=CC=CC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635695 | |
| Record name | Potassium trifluoro(2-phenylethyl)borate(1-) | |
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Molecular Weight |
212.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329976-74-1 | |
| Record name | Borate(1-), trifluoro(2-phenylethyl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329976-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(2-phenylethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 329976-74-1 | |
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Foundational & Exploratory
The Advent and Synthesis of Potassium Phenethyltrifluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Potassium phenethyltrifluoroborate has emerged as a significant reagent in modern organic synthesis, valued for its stability and utility as a precursor in carbon-carbon bond formation. This technical guide provides a comprehensive overview of its discovery, synthesis, and the experimental protocols for its preparation, tailored for professionals in research and drug development.
Discovery and Background
The development of potassium organotrifluoroborates as practical reagents in organic chemistry gained significant momentum in the mid-1990s. A pivotal advancement was reported in 1995 by Vedejs and his colleagues, who detailed an efficient method for the synthesis of aryltrifluoroborates from the corresponding boronic acids using potassium hydrogen fluoride (KHF2).[1] This breakthrough addressed the inherent instability of many organoboronic acids, which are prone to decomposition and challenging to handle.
Professor Gary A. Molander of the University of Pennsylvania has been a leading figure in expanding the scope and application of organotrifluoroborates. His extensive work has established these compounds as versatile and robust alternatives to boronic acids and other organometallic reagents, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[2][3] Potassium organotrifluoroborates, including the phenethyl derivative, are noted for their bench-top stability to air and moisture, allowing for easier storage and handling compared to their boronic acid counterparts.[3]
Physicochemical and Characterization Data
This compound is a white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 329976-74-1 |
| Molecular Formula | C8H9BF3K |
| Molecular Weight | 212.06 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 173-175 °C |
| Storage Temperature | Inert atmosphere, -20°C |
Characterization of this compound is typically achieved through standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) and Infrared (IR) spectroscopy.
Synthesis of this compound
The most common and straightforward method for the preparation of this compound is the reaction of phenethylboronic acid with potassium hydrogen fluoride (KHF2). This reaction proceeds readily in a mixture of methanol and water.
A general workflow for this synthesis is depicted in the following diagram:
Experimental Protocol
This protocol is based on the general procedures established for the synthesis of potassium organotrifluoroborates from boronic acids.[4][5]
Materials and Equipment:
-
Phenethylboronic acid
-
Potassium hydrogen fluoride (KHF2)
-
Methanol (MeOH)
-
Deionized water
-
Acetone
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
High vacuum line
Procedure:
-
Dissolution of Boronic Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenethylboronic acid (1.0 equivalent) in methanol (approximately 2.0 M concentration).
-
Preparation of KHF2 Solution: In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride (3.0-4.0 equivalents).
-
Reaction: To the stirred solution of phenethylboronic acid in methanol, add the saturated aqueous solution of KHF2. A precipitate may form upon addition.
-
Stirring: Allow the resulting mixture to stir at room temperature for 30-60 minutes.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Precipitation and Washing: To the remaining aqueous residue, add acetone and stir the resulting suspension for approximately 10 minutes to break up any clumps.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with acetone and then diethyl ether to remove any remaining impurities and to aid in drying.
-
Drying: Dry the purified white solid under high vacuum to afford this compound.
Quantitative Data for Synthesis:
| Parameter | Value |
| Starting Material | Phenethylboronic Acid (1.0 equiv) |
| Reagent | Potassium Hydrogen Fluoride (3.0-4.0 equiv) |
| Solvent | Methanol / Water |
| Reaction Time | 30-60 minutes |
| Temperature | Room Temperature |
| Typical Yield | >85% |
Applications in Drug Development
The primary application of this compound in drug development is as a stable and efficient coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures. The phenethyl moiety is present in a variety of biologically active molecules and pharmaceuticals. The use of this compound allows for the late-stage introduction of this group, providing a convenient method for the preparation of analogues of lead compounds for structure-activity relationship (SAR) studies.
The enhanced stability of this compound over its corresponding boronic acid makes it particularly suitable for use in high-throughput synthesis and medicinal chemistry campaigns where reliability and ease of handling are paramount.[6]
The logical relationship for its primary application is illustrated below:
References
- 1. Buy Potassium phenyltrifluoroborate | 153766-81-5 [smolecule.com]
- 2. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 3. Potassium 2-phenylethyltrifluoroborate, 98% | Fisher Scientific [fishersci.ca]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to Potassium Phenethyltrifluoroborate for Researchers, Scientists, and Drug Development Professionals
Introduction: Potassium phenethyltrifluoroborate, a member of the versatile family of potassium organotrifluoroborate salts, has emerged as a significant reagent in modern organic synthesis. Its stability, ease of handling, and reactivity make it a valuable tool, particularly in the realm of drug discovery and development where the phenethyl moiety is a common structural motif. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on experimental protocols and its role in synthetic methodologies relevant to pharmaceutical research.
Core Chemical and Physical Properties
This compound is a white to off-white solid that is stable under atmospheric conditions, making it a convenient reagent for a wide range of chemical transformations.[1][2] Unlike many other organometallic reagents, it is not sensitive to air or moisture, which simplifies storage and handling.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉BF₃K | [1] |
| Molecular Weight | 212.06 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 173-175 °C | [2] |
| CAS Number | 329976-74-1 | [1] |
| IUPAC Name | potassium;trifluoro(2-phenylethyl)boranuide | [1] |
Solubility: Potassium organotrifluoroborates are generally soluble in polar organic solvents and slightly soluble in water. While specific quantitative data for this compound is not readily available, it is expected to be soluble in solvents such as acetone, acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3] Purification often involves recrystallization from acetonitrile or precipitation from a concentrated acetone solution with diethyl ether.[3]
Synthesis and Purification: Experimental Protocols
The most common method for the synthesis of potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[3]
General Experimental Protocol for Synthesis
This protocol is adapted from the general procedure for the synthesis of potassium organotrifluoroborates.[3][4]
Materials:
-
Phenethylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (deionized)
-
Acetone
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve phenethylboronic acid (1.0 equivalent) in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 equivalents).
-
While stirring, add the KHF₂ solution to the solution of phenethylboronic acid at room temperature.
-
Continue stirring the mixture for 1-2 hours. A white precipitate of this compound should form.
-
Remove the methanol by rotary evaporation.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then with diethyl ether to remove any remaining impurities.
-
Dry the purified this compound under vacuum.
Purification by Recrystallization
Further purification can be achieved by recrystallization.[3]
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot acetone or acetonitrile.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Spectroscopic Data
Detailed NMR spectral data for this compound is not consistently reported across publicly available databases. However, based on the known spectra of other potassium organotrifluoroborates, the following characteristic signals can be expected.[5][6][7]
| Nucleus | Expected Chemical Shift (δ) Range | Expected Multiplicity | Expected Coupling Constants (J) |
| ¹H NMR | Phenyl protons: ~7.1-7.3 ppm Ethyl protons (α to phenyl): ~2.6-2.8 ppm Ethyl protons (α to boron): ~0.8-1.0 ppm | Multiplets Triplet Triplet | |
| ¹³C NMR | Aromatic carbons: ~125-145 ppm Ethyl carbons: ~20-40 ppm | ||
| ¹⁹F NMR | ~ -135 to -150 ppm | Broad singlet or quartet | |
| ¹¹B NMR | ~ 3-7 ppm | Quartet | J(B-F) ~ 13-16 Hz |
Applications in Drug Development
The primary application of this compound in drug discovery is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[8] This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
The phenethyl group is a common scaffold in many biologically active compounds. The ability to introduce this group late in a synthetic sequence using a stable and easy-to-handle reagent like this compound is highly advantageous.
Suzuki-Miyaura Cross-Coupling
General Reaction Scheme:
Where Ar-X is an aryl or heteroaryl halide or triflate.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure and may require optimization for specific substrates.[9]
Materials:
-
Aryl halide (or triflate)
-
This compound (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene/water, dioxane/water, or THF/water)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equivalent), this compound, the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC, LC-MS, or GC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity of this compound or its direct interaction with specific signaling pathways. Its utility in drug discovery primarily stems from its role as a synthetic building block. The biological activity of the final molecule will depend on the overall structure into which the phenethyl group is incorporated.
Researchers in drug development can utilize this compound to synthesize libraries of compounds containing the phenethyl moiety for screening against various biological targets. The stability and ease of use of this reagent facilitate high-throughput synthesis and medicinal chemistry efforts.
Conclusion
This compound is a valuable and practical reagent for organic synthesis, particularly for applications in drug discovery and development. Its stability to air and moisture, coupled with its effectiveness in Suzuki-Miyaura cross-coupling reactions, makes it an attractive alternative to more sensitive organometallic reagents for the introduction of the phenethyl group. While detailed data on its biological activity is currently limited, its role as a key building block in the synthesis of complex organic molecules ensures its continued importance in the field of medicinal chemistry. Further research into the specific properties and applications of this compound is warranted to fully exploit its potential.
References
- 1. Borate(1-), trifluoro(2-phenylethyl)-, potassium (1:1), (T-4)- | C8H9BF3K | CID 23697312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of Potassium Phenethyltrifluoroborate: A Technical Guide
For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth overview of the spectroscopic data and synthesis of potassium phenethyltrifluoroborate (C₈H₉BF₃K). This reagent is a valuable building block in organic synthesis, particularly in cross-coupling reactions. This document compiles essential spectroscopic data, detailed experimental protocols, and a visual representation of the synthetic workflow.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a comprehensive reference for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data was obtained in deuterated dimethyl sulfoxide (DMSO-d₆).[1]
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.10 - 7.25 | m | - | Aromatic (C₆H₅) |
| 2.64 | t | 8.1 | -CH₂-Ph |
| 1.95 | tq | 8.1, 2.7 | -CH₂-BF₃K |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 144.9 | Aromatic (C-ipso) |
| 128.3 | Aromatic (CH) |
| 127.9 | Aromatic (CH) |
| 125.5 | Aromatic (CH) |
| 31.8 | -CH₂-Ph |
| 20.0 (br) | -CH₂-BF₃K |
Table 3: ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (¹J B-F) Hz |
| -137.5 | q | 69.1 |
Table 4: ¹¹B NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (¹J B-F) Hz |
| 3.4 | q | 69.4 |
Infrared (IR) Spectroscopy
The following are characteristic absorption peaks from the Attenuated Total Reflectance (ATR) FT-IR spectrum.[2]
Table 5: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3061, 3026 | Medium | Aromatic C-H stretch |
| 2926, 2854 | Medium | Aliphatic C-H stretch |
| 1603, 1495, 1454 | Strong | Aromatic C=C stretch |
| 1100 - 950 | Strong, Broad | B-F stretch |
| 741, 698 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
The exact mass of this compound is 212.0386 g/mol .[2] Due to the nature of the salt, mass spectrometry is often performed on the corresponding boronic acid or a derivative. The trifluoroborate anion ([M-K]⁻) would have a calculated m/z of 173.06.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from phenethylboronic acid.
Materials:
-
Phenethylboronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
Procedure:
-
In a flask, dissolve phenethylboronic acid (1.0 equivalent) in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride (3.0 - 4.0 equivalents).
-
Slowly add the KHF₂ solution to the stirred solution of phenethylboronic acid at room temperature.
-
Continue stirring the resulting mixture for 30-60 minutes. A white precipitate of this compound will form.
-
Remove the methanol via rotary evaporation.
-
To the remaining aqueous slurry, add acetone and stir vigorously to break up the solid.
-
Collect the solid by vacuum filtration through a Büchner funnel.
-
Wash the collected white solid sequentially with cold water, acetone, and diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the purified this compound under high vacuum.
NMR Sample Preparation
Procedure:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the solid in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to an NMR tube for analysis.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
The Genesis of a Versatile Reagent: An In-depth Technical Guide to the Early Studies and Development of Organotrifluoroborate Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational studies and early development of organotrifluoroborate salts, charting their evolution from laboratory curiosities to indispensable reagents in modern organic synthesis. This document provides a comprehensive overview of their initial synthesis, stability, and burgeoning applications, with a focus on quantitative data and detailed experimental methodologies.
Introduction: A New Era of Stability and Reactivity in Organoboron Chemistry
For decades, the synthetic utility of organoboron compounds was hampered by their inherent instability, particularly their sensitivity to air and moisture. This limitation prompted a search for more robust alternatives. A significant breakthrough emerged from the study of organotrifluoroborate salts, which demonstrated exceptional stability while retaining the valuable reactivity of the carbon-boron bond.[1][2] These crystalline, air- and moisture-stable solids can often be stored indefinitely at room temperature without special precautions, a stark contrast to their boronic acid and organoborane counterparts.[1][3][4][5] This unique combination of stability and reactivity has positioned them as versatile and highly valuable reagents in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.
Early Synthetic Methodologies and Key Developments
While the first preparation of an organotrifluoroborate complex was reported as early as 1940, these compounds remained largely academic curiosities for many years.[1] A pivotal moment in their development came in 1995 when Vedejs and his colleagues described a highly efficient and general method for the synthesis of potassium aryltrifluoroborates from arylboronic acids using potassium hydrogen difluoride (KHF₂).[1][6] This discovery was instrumental in making these reagents readily accessible to the broader synthetic community.
Synthesis from Boronic Acids
The reaction of boronic acids with KHF₂ remains one of the most common and straightforward methods for preparing potassium organotrifluoroborates.[7] The process is typically high-yielding and tolerates a wide range of functional groups.
Table 1: Synthesis of Potassium Aryltrifluoroborates from Arylboronic Acids
| Arylboronic Acid | Product | Yield (%) | Reference |
| Phenylboronic acid | Potassium phenyltrifluoroborate | 82 | [8] |
| 1-Naphthaleneboronic acid | Potassium 1-naphthyltrifluoroborate | 89 | [9] |
| 4-Methoxyphenylboronic acid | Potassium 4-methoxyphenyltrifluoroborate | 95 | [10] |
| 4-Fluorophenylboronic acid | Potassium 4-fluorophenyltrifluoroborate | 92 | [10] |
-
Phenylboronic acid (20 g, approx. 169 mmol) is dissolved in 50 mL of methanol.
-
A saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (125 mL, approx. 4.5 M, approx. 563 mmol) is added slowly with vigorous stirring.
-
After stirring for 15 minutes, the precipitated product is collected by filtration.
-
The solid is washed with cold methanol.
-
Recrystallization from a minimal amount of acetonitrile yields pure potassium phenyltrifluoroborate (25.5 g, 138 mmol, 82% yield).
One-Pot Syntheses from Organometallic Reagents
To further streamline the synthesis and handle unstable boronic acid intermediates, one-pot procedures starting from organolithium or Grignard reagents were developed. These methods involve the in-situ formation of the organoboron intermediate followed by treatment with KHF₂.
Table 2: One-Pot Synthesis of Various Potassium Organotrifluoroborates
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Bromobenzene | 1. n-BuLi, 2. B(OMe)₃, 3. KHF₂ | Potassium phenyltrifluoroborate | 85 | [1] |
| 2-Bromopropene | 1. t-BuLi, 2. B(OMe)₃, 3. KHF₂ | Potassium isopropenyltrifluoroborate | 78 | [1] |
| Phenylacetylene | 1. n-BuLi, 2. B(OMe)₃, 3. KHF₂ | Potassium phenylethynyltrifluoroborate | 88 | [1] |
| Dibromomethane | 1. n-BuLi, B(OiPr)₃, 2. KHF₂ | Potassium bromomethyltrifluoroborate | 88 | [3][6] |
| Diiodomethane | 1. n-BuLi, B(OiPr)₃, 2. KHF₂ | Potassium iodomethyltrifluoroborate | 89 | [3][6] |
-
To a solution of dibromomethane (25 mmol) and triisopropyl borate (22.5 mmol, 0.9 equiv) in an appropriate solvent under a nitrogen atmosphere at -78 °C, n-butyllithium (21.25 mmol, 0.85 equiv) is added.
-
The reaction mixture is stirred for 1 hour.
-
The reaction is quenched by the addition of a solution of KHF₂ (62.5 mmol, 2.5 equiv) in water (10 mL).
-
The solvent is removed under high vacuum.
-
The product is isolated by recrystallization to afford potassium bromomethyltrifluoroborate in 88% yield.
Caption: Synthetic routes to potassium organotrifluoroborates.
Stability of Organotrifluoroborate Salts
The remarkable stability of organotrifluoroborate salts is a key attribute that underpins their widespread utility.
Hydrolytic Stability
Potassium organotrifluoroborates exhibit significantly greater stability towards hydrolysis compared to their corresponding boronic acids.[1] Their stability is, however, pH-dependent. While generally stable under neutral and basic conditions, they can undergo hydrolysis to the corresponding boronic acids under acidic conditions. The rate of hydrolysis is also influenced by the nature of the organic substituent, with electron-rich substrates generally hydrolyzing faster than electron-poor ones. For instance, in a D₂O or TRIS buffer at pH 7.0 and 37 °C, potassium aryltrifluoroborates were found to be quite stable, whereas potassium butyltrifluoroborate showed 30-50% hydrolysis to the boronic acid after 24 hours.
Thermal Stability
Organotrifluoroborate salts are generally thermally robust crystalline solids. For example, potassium trifluoromethyltrifluoroborate is reported to be stable up to 300 °C.[1] While comprehensive quantitative data on the thermal decomposition of a wide range of organotrifluoroborate salts is not extensively detailed in early literature, their high melting points and stability under typical reaction conditions (often up to 80-100 °C) are well-established.
Early Applications in Organic Synthesis
The enhanced stability and favorable reactivity profile of organotrifluoroborate salts led to their rapid adoption in various transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
Potassium organotrifluoroborates have proven to be excellent partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. They serve as effective surrogates for boronic acids, often providing superior yields and tolerating a broader range of functional groups.[11][12] The reaction is believed to proceed via the in-situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which then enters the catalytic cycle.[8]
Table 3: Suzuki-Miyaura Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl Chlorides [2]
| Alkyltrifluoroborate | Aryl Chloride | Product | Yield (%) |
| K⁺[4-(Benzoyloxy)butyl-BF₃]⁻ | 4-Chloroanisole | 4-(4-Methoxyphenyl)butyl benzoate | 87 |
| K⁺[4-(Benzoyloxy)butyl-BF₃]⁻ | 1-Chloro-2,6-dimethylbenzene | 4-(2,6-Dimethylphenyl)butyl benzoate | 95 |
| K⁺[4-(Benzoyloxy)butyl-BF₃]⁻ | 4-Chlorobenzonitrile | 4-(4-Cyanophenyl)butyl benzoate | 91 |
-
In a reaction vessel, potassium 4-(benzoyloxy)butyltrifluoroborate (1.1 equiv), 4-chloroanisole (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and RuPhos (0.04 equiv) are combined.
-
Toluene and water (in a suitable ratio) and K₂CO₃ (3.0 equiv) are added.
-
The mixture is heated at the appropriate temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).
-
After cooling to room temperature, the reaction mixture is worked up by extraction with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by chromatography to yield 4-(4-methoxyphenyl)butyl benzoate (87% yield).
Caption: Suzuki-Miyaura cycle with organotrifluoroborates.
Rhodium-Catalyzed Reactions
Darses and Genet pioneered the use of potassium organotrifluoroborates in rhodium-catalyzed reactions, including 1,2-additions to aldehydes and 1,4-additions to α,β-unsaturated ketones.[10][11] These reactions provide efficient methods for the formation of new carbon-carbon bonds under mild conditions.
Table 4: Rhodium-Catalyzed Addition of Potassium Aryltrifluoroborates to Aldehydes [11]
| Aryltrifluoroborate | Aldehyde | Catalyst System | Product | Yield (%) |
| K⁺[Ph-BF₃]⁻ | Benzaldehyde | [Rh(CH₂CH₂)₂Cl]₂ / P(tBu)₃ | Diphenylmethanol | 95 |
| K⁺[4-MeO-Ph-BF₃]⁻ | Benzaldehyde | [Rh(CH₂CH₂)₂Cl]₂ / P(tBu)₃ | (4-Methoxyphenyl)(phenyl)methanol | 92 |
| K⁺[Ph-BF₃]⁻ | 4-Chlorobenzaldehyde | [Rh(CH₂CH₂)₂Cl]₂ / P(tBu)₃ | (4-Chlorophenyl)(phenyl)methanol | 90 |
-
In a reaction vessel, potassium phenyltrifluoroborate (1.5 equiv), benzaldehyde (1.0 equiv), [Rh(CH₂CH₂)₂Cl]₂ (0.025 equiv), and P(tBu)₃ (0.1 equiv) are combined.
-
A solvent mixture of toluene, acetone, and water is added.
-
The reaction mixture is heated to 80 °C for a specified time.
-
After completion, the reaction is cooled, and the product is extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and purified by chromatography to afford the corresponding ketone.
Conclusion
The early studies and development of organotrifluoroborate salts marked a significant advancement in organoboron chemistry. Their exceptional stability, ease of preparation, and broad reactivity have made them indispensable tools for synthetic chemists. The foundational work of pioneers like Vedejs, Molander, and Darses and Genet paved the way for the widespread adoption of these reagents in a vast array of chemical transformations, fundamentally changing the landscape of cross-coupling and addition reactions. The principles and methodologies established during this early period continue to be the bedrock upon which new and innovative applications of organotrifluoroborate chemistry are built.
References
- 1. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heteroarylboronates in rhodium-catalyzed 1,4-addition to enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
The Phenethyl Group Delivery Agent: A Technical Guide to the Mechanism of Action of Potassium Phenethyltrifluoroborate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action and synthetic utility of potassium phenethyltrifluoroborate. This air- and moisture-stable organoboron reagent has emerged as a versatile and reliable precursor for the introduction of the phenethyl moiety in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions and rhodium-catalyzed additions. Its stability, ease of handling, and predictable reactivity make it an attractive alternative to more sensitive organometallic reagents.
Core Concept: The "Protected" Boronic Acid
This compound belongs to the class of organotrifluoroborates, which are characterized by a tetracoordinate boron atom. This structural feature renders the carbon-boron bond significantly more stable towards air and moisture compared to the corresponding boronic acids or boronate esters.[1][2][3][4] Consequently, this compound can be considered a "protected" form of phenethylboronic acid, allowing for its storage and handling under standard laboratory conditions without degradation. The enhanced stability also permits its use in multi-step synthetic sequences where the boron functionality needs to be preserved during intermediate transformations.
The reactive species in many of its key reactions is the corresponding tricoordinate phenethylboronic acid. This is typically generated in situ through hydrolysis of the trifluoroborate salt under the reaction conditions, often facilitated by the presence of a base and water.[1] This slow-release mechanism can be advantageous in suppressing unwanted side reactions, such as homocoupling.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. This reaction enables the efficient synthesis of a wide array of phenethyl-substituted aromatic and heteroaromatic compounds, which are important structural motifs in medicinal chemistry and materials science.[1][2][3]
Mechanism of Action
The generally accepted mechanism for the Suzuki-Miyaura coupling of this compound is depicted below. The catalytic cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. The key step involving the organotrifluoroborate is its hydrolysis to the corresponding phenethylboronic acid, which is then activated by a base to form a borate species. This borate undergoes transmetalation with the palladium(II) complex, transferring the phenethyl group to the palladium center. Subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the desired phenethylated arene and regenerates the palladium(0) catalyst.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound and its analogues with various aryl and heteroaryl halides.
Table 1: Suzuki-Miyaura Coupling of Potassium β-Aminoethyltrifluoroborates with Aryl Halides [1]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ (5) | - | Cs₂CO₃ (3) | Toluene/H₂O (3:1) | 80 | 12 | 90 |
| 2 | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ (5) | - | Cs₂CO₃ (3) | Toluene/H₂O (3:1) | 80 | 12 | 85 |
| 3 | Methyl 4-bromobenzoate | PdCl₂(dppf)·CH₂Cl₂ (5) | - | Cs₂CO₃ (3) | Toluene/H₂O (3:1) | 80 | 12 | 88 |
| 4 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf)·CH₂Cl₂ (5) | - | Cs₂CO₃ (3) | Toluene/H₂O (3:1) | 80 | 12 | 73 |
| 5 | 4-Bromanisole | PdCl₂(dppf)·CH₂Cl₂ (5) | - | Cs₂CO₃ (3) | Toluene/H₂O (3:1) | 80 | 12 | 82 |
| 6 | 2-Bromopyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 71 |
| 7 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 96 |
Table 2: Suzuki-Miyaura Coupling of Potassium Alkoxyethyltrifluoroborates with Aryl Halides [5]
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | PdCl₂(AtaPhos)₂ (2.5) | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 14 | 82 |
| 2 | 4-Chlorobenzonitrile | PdCl₂(AtaPhos)₂ (5) | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 14 | 85 |
| 3 | 1-Bromo-4-fluorobenzene | PdCl₂(AtaPhos)₂ (5) | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 14 | 90 |
| 4 | 3-Bromopyridine | PdCl₂(AtaPhos)₂ (5) | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 14 | 77 |
| 5 | 5-Bromo-2-methoxypyrimidine | PdCl₂(AtaPhos)₂ (5) | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 14 | 69 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a representative experimental protocol for the palladium-catalyzed cross-coupling of a potassium alkyltrifluoroborate with an aryl halide.
Detailed Steps:
-
To an oven-dried reaction vessel is added this compound (1.1 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., K₂CO₃, 3 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvents (e.g., a 10:1 mixture of toluene and water) are added.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired phenethyl-substituted arene.
Rhodium-Catalyzed 1,2-Addition to Aldehydes
This compound also participates in rhodium-catalyzed 1,2-addition reactions with aldehydes to furnish secondary alcohols. This transformation provides a valuable method for the construction of benzylic alcohol motifs.
Mechanism of Action
The mechanism of the rhodium-catalyzed 1,2-addition is believed to involve the transmetalation of the phenethyl group from the boron to a rhodium(I) complex. The resulting phenethylrhodium(I) species then undergoes migratory insertion into the carbonyl group of the aldehyde, forming a rhodium(I) alkoxide. Protonolysis of this intermediate, typically by water present in the reaction medium, yields the secondary alcohol product and regenerates a rhodium(I) species that can re-enter the catalytic cycle.
Quantitative Data Summary
The following table presents representative data for the rhodium-catalyzed 1,2-addition of potassium organotrifluoroborates to aldehydes.
Table 3: Rhodium-Catalyzed 1,2-Addition of Potassium Organotrifluoroborates to Aldehydes [6][7]
| Entry | Organotrifluoroborate | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Potassium Phenyltrifluoroborate | 4-Nitrobenzaldehyde | [RhCl(cod)]₂ (2.5) | Dioxane/H₂O (6:1) | 80 | 4 | 95 |
| 2 | Potassium Phenyltrifluoroborate | Benzaldehyde | [RhCl(cod)]₂ (2.5) | Dioxane/H₂O (6:1) | 80 | 8 | 75 |
| 3 | Potassium Phenyltrifluoroborate | 4-Methoxybenzaldehyde | [RhCl(cod)]₂ (2.5) | Dioxane/H₂O (6:1) | 80 | 8 | 60 |
| 4 | Potassium Vinyltrifluoroborate | 4-Nitrobenzaldehyde | Rh(acac)(CO)₂ (3) | DME/H₂O | 80 | 12 | 85 |
Experimental Protocol: General Procedure for Rhodium-Catalyzed 1,2-Addition
The following is a general experimental protocol for the rhodium-catalyzed 1,2-addition of a potassium organotrifluoroborate to an aldehyde.
Detailed Steps:
-
In a reaction tube, the rhodium catalyst (e.g., [RhCl(cod)]₂, 2.5 mol%) and the potassium organotrifluoroborate (1.5 equivalents) are combined.
-
The tube is sealed with a septum and purged with an inert gas.
-
Degassed solvent (e.g., a 6:1 mixture of 1,4-dioxane and water) is added, followed by the aldehyde (1.0 equivalent).
-
The reaction mixture is stirred at the indicated temperature (e.g., 80 °C) for the specified duration.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by chromatography to yield the desired secondary alcohol.
Conclusion
This compound is a highly valuable reagent in modern organic synthesis. Its stability and ease of handling, coupled with its reliable reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling and rhodium-catalyzed 1,2-addition reactions, make it an excellent choice for the introduction of the phenethyl group into a wide range of organic molecules. The mechanistic understanding of its activation via in situ hydrolysis to the corresponding boronic acid provides a solid foundation for the rational design of new synthetic methodologies. This guide provides the necessary technical details for researchers and professionals to effectively utilize this versatile reagent in their synthetic endeavors.
References
- 1. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Beta-aminoethyltrifluoroborates: efficient aminoethylations via Suzuki-Miyaura cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
An In-depth Technical Guide to the Stability and Handling of Potassium Phenethyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and safe handling of potassium phenethyltrifluoroborate, a versatile and increasingly utilized reagent in organic synthesis, particularly in cross-coupling reactions. Understanding the stability profile and proper handling procedures is critical to ensure its effective use and to maintain a safe laboratory environment.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₉BF₃K |
| Molecular Weight | 212.06 g/mol |
| CAS Number | 329976-74-1 |
| Melting Point | 173-175 °C |
Stability Profile
Potassium organotrifluoroborates, as a class of compounds, are recognized for their remarkable stability compared to other organoboron reagents like boronic acids. They are generally crystalline solids that exhibit good stability towards air and moisture, allowing for extended storage at room temperature without special precautions.
Key Stability Characteristics:
-
Thermal Stability: The melting point of 173-175 °C suggests good thermal stability under normal laboratory conditions. While specific decomposition temperature data for this compound is not available, related compounds like potassium trifluoromethyltrifluoroborate are reported to be stable up to 300 °C.
-
Atmospheric Stability: this compound is generally stable in the presence of air and moisture over long periods. This allows for ease of handling and storage without the need for strictly inert atmospheres.
-
Hydrolytic Stability: The stability of potassium organotrifluoroborates in the presence of water is pH-dependent. While they are relatively stable in neutral or acidic aqueous solutions, hydrolysis to the corresponding boronic acid is promoted under basic conditions. This controlled hydrolysis is a key feature for their application in Suzuki-Miyaura cross-coupling reactions, where the boronic acid is the active species.
-
Reactivity and Incompatibilities: this compound is incompatible with strong oxidizing agents. It is also known that organotrifluoroborates can be sensitive to strong acids and Lewis acids, which can lead to decomposition.
Handling and Storage Precautions
Proper handling and storage are essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or where significant dust generation is possible, additional protective clothing may be necessary.
-
Respiratory Protection: In case of inadequate ventilation or when handling large quantities that may generate dust, a NIOSH-approved particulate respirator is recommended.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when handling larger quantities or if dust is generated.
Storage
-
Conditions: Store in a tightly closed container in a cool, dry place. Storage away from incompatible materials such as strong oxidizing agents is crucial.
-
Inert Atmosphere: While generally air-stable for storage, for very long-term storage or for maintaining the highest purity, storing under an inert atmosphere (e.g., argon or nitrogen) is a good practice.
Spill and Disposal
-
Spill Cleanup: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it into a suitable container for disposal. The area of the spill should then be cleaned thoroughly.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Experimental Protocols
While specific, published stability studies for this compound are scarce, the following protocols are based on established international guidelines (ICH Q1A) for stability testing of new chemical entities and can be adapted for a thorough evaluation.
Long-Term and Accelerated Stability Testing Protocol
This protocol is designed to assess the stability of this compound under various storage conditions over time.
Objective: To determine the re-test period and recommend storage conditions.
Materials:
-
This compound (minimum of three batches)
-
Controlled environment stability chambers
-
Appropriate analytical instrumentation (e.g., HPLC, GC, DSC, FT-IR)
Methodology:
-
Sample Preparation: Package the samples in containers that are representative of the intended long-term storage containers.
-
Storage Conditions and Testing Frequency:
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 months |
-
Analytical Tests: At each time point, the following tests should be performed:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantitative determination of the purity of this compound using a validated stability-indicating method (e.g., HPLC).
-
Degradation Products: Identification and quantification of any impurities or degradation products.
-
Water Content: Determination of water content by a suitable method (e.g., Karl Fischer titration).
-
Forced Degradation Study Protocol
This protocol is designed to identify potential degradation products and pathways under stress conditions.
Objective: To establish the intrinsic stability of the molecule and to develop and validate a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis: Treat a solution/suspension of the compound with 1N HCl at room temperature and at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat a solution/suspension of the compound with 1N NaOH at room temperature and at an elevated temperature.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for a specified period.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method (e.g., HPLC with a photodiode array detector) to separate and identify the degradation products.
Visualizations
Caption: General Handling Workflow
Caption: Forced Degradation Workflow
This technical guide provides a foundation for the safe and effective use of this compound. For any specific application, it is recommended to consult the most recent Safety Data Sheet (SDS) and to perform a thorough risk assessment.
CAS number and molecular structure of Potassium phenethyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Potassium Phenethyltrifluoroborate, a key reagent in modern organic synthesis. It details its chemical properties, synthesis, and significant applications, particularly in the realm of pharmaceutical research and drug development.
Core Properties and Data
This compound is an air- and moisture-stable crystalline solid, making it a convenient and versatile reagent in various chemical transformations.[1][2] Its stability and ease of handling offer significant advantages over the more sensitive boronic acids.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 329976-74-1 | [3][4][5][6] |
| Molecular Formula | C8H9BF3K | [3][6][7] |
| Molecular Weight | 212.06 g/mol | [3][5][6] |
| IUPAC Name | potassium;trifluoro(2-phenylethyl)boranuide | [6][7] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 173-175 °C | [8] |
| SMILES | --INVALID-LINK--(F)(F)F.[K+] | [6][7] |
| InChIKey | SOZVPVAYKGJPJS-UHFFFAOYSA-N | [6][7] |
Table 2: Spectral Data of this compound
| Data Type | Key Features |
| ¹H NMR | Signals corresponding to the aromatic and ethyl protons. |
| ¹³C NMR | Resonances for the aromatic and aliphatic carbons. |
| ¹⁹F NMR | A characteristic signal for the trifluoroborate group. |
| IR | Vibrational bands associated with C-H, C=C (aromatic), and B-F bonds. |
| Mass Spectrometry | Molecular ion peak confirming the molecular weight. |
Molecular Structure
The molecular structure of this compound consists of a potassium cation (K⁺) and a phenethyltrifluoroborate anion ([C₆H₅CH₂CH₂BF₃]⁻). The anion features a phenethyl group attached to a boron atom, which is also bonded to three fluorine atoms.
Synthesis and Experimental Protocols
Potassium organotrifluoroborates are generally prepared from the corresponding organoboronic acids or their esters upon treatment with potassium hydrogen fluoride (KHF₂).[1]
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure based on the synthesis of similar potassium organotrifluoroborates.[1]
-
Reaction Setup: In a suitable flask, dissolve phenethylboronic acid (1.0 equivalent) in methanol.
-
Addition of KHF₂: Cool the solution in an ice bath. Slowly add an aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0 equivalents).
-
Precipitation: Stir the mixture. A white precipitate of this compound will form.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water and then with diethyl ether. Dry the product under vacuum to yield pure this compound.
Diagram: Synthesis of this compound
Caption: General synthesis workflow for this compound.
Applications in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and complex organic molecules.[9][10] this compound serves as an effective coupling partner with various aryl and vinyl halides or triflates.[11]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the cross-coupling of this compound with an aryl halide.
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf), 1-5 mol%), and a suitable base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (like toluene, THF, or isopropanol) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction progress using an appropriate technique such as TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain the desired phenethylated compound.
Diagram: Suzuki-Miyaura Catalytic Cycle
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 329976-74-1 CAS Manufactory [m.chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Borate(1-), trifluoro(2-phenylethyl)-, potassium (1:1), (T-4)- | C8H9BF3K | CID 23697312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 错误页 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
A Comparative Analysis of Potassium Phenethyltrifluoroborate and Other Organoboron Compounds for Drug Discovery and Development
An In-depth Technical Guide
For researchers, scientists, and professionals in the field of drug development, the selection of appropriate reagents is paramount to the success of synthetic campaigns. Organoboron compounds have emerged as indispensable tools, particularly in the formation of carbon-carbon bonds through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed comparison of potassium phenethyltrifluoroborate with other commonly utilized organoboron reagents, namely phenethylboronic acid and phenethyl MIDA boronate. We will delve into their synthesis, stability, reactivity, and handling, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Introduction to Organoboron Reagents
Organoboron compounds are a class of organic derivatives of boron that have seen a surge in use in organic synthesis due to their unique reactivity and relatively low toxicity. The versatility of these compounds stems from the ability of the boron atom to exist in either a neutral, trigonal planar (sp2-hybridized) state or an anionic, tetrahedral (sp3-hybridized) state. This duality governs their stability and reactivity. This guide will focus on a comparative analysis of three key classes of organoboron reagents, using the phenethyl moiety as a representative example due to its prevalence in biologically active molecules.
Comparative Analysis of Phenethylboron Reagents
A critical aspect of selecting the right organoboron reagent lies in understanding its physical and chemical properties. The following sections and tables provide a comparative overview of this compound, phenethylboronic acid, and phenethyl MIDA boronate.
Physical and Chemical Properties
| Property | This compound | Phenethylboronic Acid | Phenethyl MIDA Boronate |
| CAS Number | 329976-74-1 | 16533-66-9 | Not widely available |
| Molecular Formula | C8H9BF3K | C8H11BO2 | C13H16BNO4 |
| Molecular Weight | 212.06 g/mol [1] | 149.99 g/mol | 261.08 g/mol |
| Appearance | White to off-white solid | White to yellow powder | Crystalline solid |
| Solubility in THF | Sparingly soluble | Soluble | Soluble |
| Solubility in Water | Soluble[2] | Sparingly soluble | Generally insoluble |
Stability Comparison
The stability of organoboron reagents is a crucial factor in their handling, storage, and application in multi-step syntheses.
| Stability Aspect | This compound | Phenethylboronic Acid | Phenethyl MIDA Boronate |
| Air & Moisture Stability | Exceptionally stable, can be stored indefinitely at room temperature.[3] The tetracoordinate boron is less electrophilic and resistant to attack by water and oxygen.[3] | Prone to dehydration to form boroxines (cyclic trimers) and susceptible to protodeboronation in the presence of moisture.[3] | Air-stable, crystalline solids that are easy to handle and store.[4] |
| Oxidative Stability | Remarkably stable under strong oxidative conditions.[3] The fluoride ions shield the boron center from oxidative attack.[3] | Susceptible to oxidation, especially in the presence of reactive oxygen species.[3] | Generally stable to a range of common synthetic reagents. |
| Hydrolytic Stability | Stable under neutral or acidic conditions, hydrolysis is promoted under basic conditions, which is a prerequisite for Suzuki-Miyaura coupling.[5] | Susceptible to hydrolysis. | Stable to anhydrous cross-coupling conditions, but can be deprotected with aqueous base to release the boronic acid. |
Synthesis of Phenethylboron Reagents
The accessibility of these reagents is a key consideration for their practical application.
Synthesis of this compound
This compound is typically synthesized from the corresponding boronic acid.
Experimental Protocol:
-
To a solution of phenethylboronic acid (1.0 eq) in methanol, add a solution of potassium hydrogen difluoride (KHF2) (3.0 eq) in water.
-
Stir the mixture at room temperature. The product precipitates as a white solid.
-
Collect the solid by filtration, wash with cold water and then with diethyl ether.
-
Dry the solid under vacuum to afford this compound.
Synthesis of Phenethylboronic Acid
A common method for the synthesis of alkylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.
Experimental Protocol:
-
Prepare the Grignard reagent from phenethyl bromide and magnesium turnings in anhydrous THF.
-
Cool the Grignard solution to -78 °C and add triisopropyl borate dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with aqueous HCl and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of Phenethyl MIDA Boronate
MIDA boronates are prepared by the condensation of a boronic acid with N-methyliminodiacetic acid (MIDA).
Experimental Protocol:
-
A mixture of phenethylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.0 eq) in DMF is heated.[6]
-
The reaction is monitored for the removal of water.
-
After completion, the solvent is removed under vacuum.
-
The crude product is purified by recrystallization or column chromatography to yield the phenethyl MIDA boronate.[7]
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry. The choice of organoboron reagent can significantly impact the reaction outcome.
Comparative Reaction Yields
The following table presents representative yields for the Suzuki-Miyaura coupling of different phenethylboron reagents with 4-bromotoluene. It is important to note that reaction conditions can influence yields, and these values are for comparative purposes.
| Organoboron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| This compound | 4-bromotoluene | Pd(dppf)Cl2 | Cs2CO3 | THF/H2O | ~85% (representative) |
| Phenethylboronic Acid | 4-bromotoluene | Pd(PPh3)4 | K2CO3 | Toluene/H2O | ~90% (representative)[8] |
| Phenethyl MIDA Boronate | 4-bromotoluene | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | ~75% (representative)[1] |
Note: Yields are illustrative and can vary based on specific reaction conditions.
Mechanistic Considerations
The active species in the transmetalation step of the Suzuki-Miyaura reaction is the tricoordinate boronic acid. Both this compound and phenethyl MIDA boronate act as stable precursors that slowly release the active boronic acid under the reaction conditions. This slow-release profile can be advantageous in minimizing side reactions such as protodeboronation and homocoupling, especially with sensitive substrates.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate key experimental workflows and reaction mechanisms.
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparison of Organoboron Reagent Properties
Caption: Logical relationship diagram comparing key properties of the organoboron reagents.
Conclusion and Recommendations
The choice of an organoboron reagent is a critical decision in the planning and execution of synthetic routes in drug discovery and development.
-
This compound stands out for its exceptional stability, ease of handling, and moderate reactivity, making it an excellent choice for multi-step syntheses where the boron functionality needs to be carried through several steps. Its slow-release nature in Suzuki-Miyaura couplings can be beneficial for minimizing side reactions.
-
Phenethylboronic acid is the most reactive of the three but suffers from lower stability, particularly towards air and moisture. It is best suited for immediate use after preparation or for reactions where high reactivity is paramount and stability is less of a concern.
-
Phenethyl MIDA boronate offers a balance of high stability and controlled reactivity. It serves as an excellent "protected" form of the boronic acid, allowing for its slow release under specific conditions. This makes it particularly valuable for complex syntheses and for substrates that are prone to decomposition under standard Suzuki-Miyaura conditions.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the complexity of the substrate, the desired reaction conditions, and the need for long-term storage and handling of the organoboron reagent. This guide provides the foundational knowledge and practical details to make an informed decision, thereby empowering researchers to advance their drug discovery programs with greater efficiency and success.
References
- 1. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Potassium Phenethyltrifluoroborate in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of potassium phenethyltrifluoroborate, a compound of increasing interest in organic synthesis and drug discovery. Due to its role as a stable and versatile building block, understanding its behavior in various solvents is critical for its effective application in research and development. This document summarizes the available qualitative solubility data, outlines a general experimental protocol for solubility determination, and provides visual representations of the experimental workflow.
Overview of this compound
This compound (C₈H₉BF₃K) is an organotrifluoroborate salt that has gained prominence as a key reagent in Suzuki-Miyaura cross-coupling reactions and other transition-metal-catalyzed transformations.[1] Its stability to air and moisture, coupled with its ease of handling, makes it an attractive alternative to more sensitive organoboron compounds.[1] A thorough understanding of its solubility is paramount for reaction setup, purification, and formulation development.
Solubility Characteristics
Currently, there is a lack of specific quantitative solubility data for this compound in the peer-reviewed literature. However, general solubility trends for potassium organotrifluoroborates provide valuable insights. These compounds are ionic salts and their solubility is largely dictated by the polarity of the solvent.
The available qualitative information from various sources is summarized in the table below. It is important to note that terms like "soluble," "slightly soluble," and "insoluble" are relative and can depend on the specific conditions of temperature and solute purity.
Table 1: Qualitative Solubility of this compound and Related Organotrifluoroborates in Common Solvents
| Solvent Class | Solvent | Reported Solubility | Notes |
| Polar Aprotic | Acetone | Soluble | Often used as a solvent for purification by recrystallization, suggesting good solubility, especially when heated.[1][2] |
| Acetonitrile | Slightly Soluble to Soluble | Used for recrystallization, indicating that solubility is temperature-dependent.[1][2] | |
| Dimethylformamide (DMF) | High Solubility (General Class) | Generally, potassium organotrifluoroborates show high solubility in DMF.[3] | |
| Dimethyl Sulfoxide (DMSO) | High Solubility (General Class) | Generally, potassium organotrifluoroborates show high solubility in DMSO.[3] | |
| Polar Protic | Water | Slightly Soluble | Some potassium organotrifluoroborates are slightly soluble in water.[3] Recrystallization from water has been reported for some analogs.[1] |
| Methanol | High Solubility (General Class) | Generally, potassium organotrifluoroborates show high solubility in methanol.[3] | |
| Nonpolar/Weakly Polar | Toluene | Slightly Soluble (General Class) | Some potassium organotrifluoroborates exhibit slight solubility in toluene.[3] |
| Tetrahydrofuran (THF) | Slightly Soluble (General Class) | Some potassium organotrifluoroborates have slight solubility in THF.[3] | |
| Dichloromethane | Insoluble (General Class) | Generally, potassium organotrifluoroborates are insoluble in dichloromethane.[3] | |
| Diethyl Ether | Insoluble | Used as an anti-solvent for precipitation from acetone, indicating insolubility.[2] | |
| Hydrocarbons (e.g., Hexane) | Insoluble (General Class) | Potassium organotrifluoroborates are generally insoluble in hydrocarbons.[3] |
Experimental Protocol for Solubility Determination
While a specific, validated protocol for this compound is not available, a general and widely accepted method for determining the solubility of a solid in a liquid solvent is the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Constant temperature bath or incubator
-
Vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis)
Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette pre-heated or cooled to the experimental temperature. Immediately filter the aliquot using a syringe filter to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the working range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Concentration of diluted solution × Dilution factor × 100) / 1000
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key logical steps in determining the solubility of this compound.
Caption: A flowchart of the experimental workflow for determining solubility.
Conclusion
While quantitative solubility data for this compound remains to be definitively established in the literature, the qualitative trends indicate a preference for polar solvents. For researchers and drug development professionals, the provided general experimental protocol offers a robust framework for determining precise solubility values in solvents relevant to their specific applications. The generation of such data would be a valuable contribution to the scientific community, facilitating the broader adoption and optimization of this versatile reagent.
References
The Reactivity of Potassium Phenethyltrifluoroborate: A Theoretical and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Potassium phenethyltrifluoroborate has emerged as a stable, versatile, and increasingly important reagent in modern organic synthesis. Its enhanced stability compared to boronic acids and its efficacy in palladium-catalyzed cross-coupling reactions have made it a valuable tool for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. This technical guide provides an in-depth analysis of the theoretical underpinnings of its reactivity, detailed experimental protocols, and a summary of its performance in key chemical transformations.
Introduction: The Rise of Organotrifluoroborates
Organotrifluoroborates, particularly potassium salts, have gained significant traction as alternatives to traditional organoboron reagents like boronic acids and their esters. Their notable stability towards air and moisture allows for indefinite storage without special precautions, a significant advantage in both academic and industrial settings.[1] The trifluoroborate moiety serves as a protecting group for the boronic acid, which can be unmasked in situ under the conditions of the cross-coupling reaction. This "slow-release" mechanism often minimizes common side reactions such as protodeboronation and homocoupling.[2]
This compound, with its phenethyl substituent, is a key building block for introducing this valuable structural motif into a wide range of molecules. This is of particular interest in drug discovery, where the phenethylamine core is a common feature in biologically active compounds.
Theoretical Framework of Reactivity
The reactivity of this compound is primarily dictated by the nature of the carbon-boron bond and the electronic properties of the trifluoroborate group. While the tetracoordinate boron atom in the trifluoroborate anion renders the organic substituent less nucleophilic than in its boronic acid counterpart, this innate stability is key to its utility.
The central reaction involving this compound is the Suzuki-Miyaura cross-coupling. The currently accepted mechanism posits that the trifluoroborate salt undergoes hydrolysis under the basic reaction conditions to generate the corresponding boronic acid. This boronic acid then enters the catalytic cycle.
Below is a generalized workflow for the synthesis of a potassium organotrifluoroborate and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
The key steps in the Suzuki-Miyaura catalytic cycle are oxidative addition, transmetalation, and reductive elimination. The hydrolysis of the trifluoroborate to the boronic acid is a crucial preceding step for the transmetalation to occur.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of potassium organotrifluoroborates.[1]
Materials:
-
Phenethylboronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Sintered glass funnel
Procedure:
-
In a round-bottomed flask, dissolve phenethylboronic acid (1.0 equiv) in methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a saturated solution of potassium hydrogen difluoride (3.0-4.0 equiv) in water.
-
Slowly add the KHF₂ solution to the stirred solution of phenethylboronic acid. A white precipitate should form.
-
Continue stirring the mixture at room temperature for 1-2 hours.
-
Collect the white solid by vacuum filtration using a sintered glass funnel.
-
Wash the solid with cold methanol and then with diethyl ether.
-
Dry the product under vacuum to afford this compound as a white, crystalline solid.
Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Chloride
The following is a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl chloride, based on the work of Molander and coworkers.[3]
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
RuPhos (4 mol %)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Water
-
Reaction vial (e.g., microwave vial)
-
Magnetic stirrer
-
Heating block or oil bath
Procedure:
-
To a reaction vial, add the aryl chloride, this compound, palladium(II) acetate, RuPhos, and potassium carbonate.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 10:1 ratio) to the vial.
-
Seal the vial and place it in a preheated heating block or oil bath at 80 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Quantitative Data on Reactivity
The following table summarizes the results of the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl chlorides, demonstrating the broad scope and functional group tolerance of this reaction.[3]
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 2-Chloroanisole | 2-(2-Methoxyphenethyl)benzene | 85 |
| 2 | 3-Chloropyridine | 3-(Phenethyl)pyridine | 78 |
| 3 | 4-Chlorobenzonitrile | 4-(Phenethyl)benzonitrile | 92 |
| 4 | 1-Chloro-4-nitrobenzene | 1-Nitro-4-(phenethyl)benzene | 88 |
| 5 | Methyl 4-chlorobenzoate | Methyl 4-(phenethyl)benzoate | 95 |
| 6 | 1-Chloro-2,6-dimethylbenzene | 2,6-Dimethyl-1-phenethylbenzene | 91 |
| 7 | 4'-Chloroacetophenone | 1-(4-(Phenethyl)phenyl)ethan-1-one | 93 |
Reaction conditions: this compound (1.5 equiv), aryl chloride (1.0 equiv), Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), K₂CO₃ (3.0 equiv), toluene/H₂O (10:1), 80 °C, 24 h.[3]
Spectroscopic Data
Expected ¹H NMR (in DMSO-d₆):
-
Aromatic protons: ~7.1-7.3 ppm (multiplet)
-
Benzylic protons (-CH₂-Ar): ~2.6-2.8 ppm (triplet)
-
Methylene protons adjacent to boron (-CH₂-BF₃): ~1.9-2.1 ppm (triplet)
Expected ¹³C NMR (in DMSO-d₆):
-
Aromatic carbons: ~125-142 ppm
-
Benzylic carbon (-CH₂-Ar): ~35-40 ppm
-
Carbon attached to boron (-CH₂-BF₃): This signal is often broad due to quadrupolar relaxation of the boron nucleus and may be difficult to observe.
Conclusion
This compound is a highly valuable and practical reagent for the introduction of the phenethyl moiety in organic synthesis. Its stability, ease of handling, and robust performance in Suzuki-Miyaura cross-coupling reactions make it a superior alternative to more sensitive organoboron compounds. The theoretical understanding of its reactivity, centered around the in situ generation of the corresponding boronic acid, allows for the rational design of synthetic strategies. The provided experimental protocols and quantitative data serve as a solid foundation for researchers and drug development professionals to effectively utilize this powerful synthetic tool in their endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Using Potassium Phenethyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A significant advancement in this methodology is the use of potassium organotrifluoroborates as coupling partners. These reagents offer substantial advantages over traditional boronic acids, primarily their enhanced stability to air and moisture, which often translates to more reliable and reproducible outcomes. Potassium phenethyltrifluoroborate and its derivatives are particularly valuable for the synthesis of phenethylamines, a structural motif prevalent in a wide array of biologically active compounds, including pharmaceuticals and natural products.
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound (or its protected precursors) with various aryl halides. It includes optimized reaction conditions, quantitative data from representative reactions, and diagrams illustrating the catalytic cycle and experimental workflow.
Advantages of Potassium Organotrifluoroborates
Potassium organotrifluoroborates, including phenethyltrifluoroborate, are generally stable, crystalline solids that are easy to handle and can be stored for extended periods without degradation.[1] This contrasts with many boronic acids, which can be prone to decomposition. The enhanced stability of trifluoroborates allows for the use of near-stoichiometric amounts of the nucleophilic partner, improving atom economy and simplifying purification.[2]
Experimental Protocols
The following protocols are based on established procedures for the Suzuki-Miyaura cross-coupling of potassium β-aminoethyltrifluoroborates, which serve as direct precursors to phenethylamines.[1][3]
General Procedure for Suzuki-Miyaura Cross-Coupling
A representative procedure for the coupling of a potassium β-aminoethyltrifluoroborate with an aryl bromide is as follows:
To a reaction vessel is added the potassium β-aminoethyltrifluoroborate (1.0 equiv.), the aryl halide (1.0–1.2 equiv.), cesium carbonate (Cs₂CO₃, 3.0 equiv.), and the palladium catalyst and ligand. The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon). The appropriate solvent is then added, and the reaction mixture is heated to the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Optimized Reaction Conditions
Through systematic optimization studies, several effective catalyst systems have been identified for the coupling of potassium alkyltrifluoroborates with aryl halides.[1][4] For the coupling of a protected potassium β-aminoethyltrifluoroborate with 4-bromobenzonitrile, the following conditions were found to be optimal:
-
Catalyst: PdCl₂(dppf)·CH₂Cl₂ (5 mol %)
-
Base: Cesium Carbonate (Cs₂CO₃, 3 equiv.)
-
Solvent: Toluene/H₂O (3:1)
-
Temperature: 100 °C
-
Time: 12-24 hours
Alternative catalyst systems, such as those employing RuPhos, have also demonstrated high efficacy, particularly for challenging substrates or aryl chlorides.[4]
Data Presentation
The following tables summarize the results for the Suzuki-Miyaura cross-coupling of a protected potassium β-aminoethyltrifluoroborate with various aryl halides, demonstrating the scope and efficiency of this protocol.[1]
Table 1: Optimization of Reaction Conditions for the Coupling of Potassium (2-(N-Boc-amino)ethyl)trifluoroborate with 4-Bromobenzonitrile [1]
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | PdCl₂(dppf)·CH₂Cl₂ (3) | - | Cs₂CO₃ (3) | Toluene/H₂O (3:1) | 100 | 82 |
| 2 | PdCl₂(dppf)·CH₂Cl₂ (5) | - | Cs₂CO₃ (3) | Toluene/H₂O (3:1) | 100 | 90 |
| 3 | PdCl₂(dppf)·CH₂Cl₂ (10) | - | Cs₂CO₃ (3) | Toluene/H₂O (3:1) | 100 | 88 |
| 4 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Cs₂CO₃ (3) | Toluene/H₂O (3:1) | 100 | 65 |
| 5 | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ (3) | Toluene/H₂O (3:1) | 100 | 78 |
Table 2: Suzuki-Miyaura Cross-Coupling of Potassium (2-(N-Boc-amino)ethyl)trifluoroborate with Various Aryl Bromides [1]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-(2-(N-Boc-amino)ethyl)benzonitrile | 90 |
| 2 | 4'-Bromoacetophenone | 1-(4-(2-(N-Boc-amino)ethyl)phenyl)ethanone | 85 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-(2-(N-Boc-amino)ethyl)benzoate | 88 |
| 4 | 4-Bromobenzaldehyde | 4-(2-(N-Boc-amino)ethyl)benzaldehyde | 81 |
| 5 | 1-Bromo-4-fluorobenzene | N-Boc-4-fluorophenethylamine | 73 |
| 6 | 1-Bromo-4-nitrobenzene | N-Boc-4-nitrophenethylamine | 79 |
| 7 | 2-Bromotoluene | N-Boc-2-methylphenethylamine | 86 |
| 8 | 3-Bromoanisole | N-Boc-3-methoxyphenethylamine | 84 |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the typical workflow for setting up and performing the Suzuki-Miyaura cross-coupling experiment.
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
References
- 1. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-aminoethyltrifluoroborates: efficient aminoethylations via Suzuki-Miyaura cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbon-Carbon Bond Formation Using Potassium Phenethyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium organotrifluoroborates have emerged as highly versatile and advantageous reagents in modern organic synthesis, particularly in the realm of carbon-carbon bond formation. Their remarkable stability to air and moisture, crystalline nature, and ease of handling offer significant benefits over other organoboron reagents like boronic acids and boronate esters.[1][2] Potassium phenethyltrifluoroborate, a member of the alkyltrifluoroborate family, serves as a valuable precursor for the introduction of the phenethyl moiety, a common structural motif in pharmaceuticals and biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₉BF₃K |
| Molecular Weight | 212.06 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 329976-74-1 |
| Stability | Air and moisture stable, allowing for indefinite storage under ambient conditions. |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate PPE.[3] |
Applications in Carbon-Carbon Bond Formation
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form a C(sp³)–C(sp²) bond, providing access to substituted bibenzyl and related structures. This reaction is a cornerstone of medicinal chemistry due to its mild conditions and broad functional group tolerance.[1]
Advantages of Using this compound:
-
Enhanced Stability: Unlike many other organometallic reagents, this compound is a stable solid that is easy to handle and weigh.[1]
-
High Functional Group Tolerance: The Suzuki-Miyaura reaction conditions using this reagent are compatible with a wide array of functional groups, making it suitable for late-stage functionalization in complex molecule synthesis.[4]
-
Stoichiometric Control: Its solid nature allows for precise stoichiometric control in reactions, which can be crucial for reproducibility and yield optimization.
-
Benign Byproducts: The boron-containing byproducts of the reaction are generally water-soluble and easily removed during aqueous workup.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of potassium alkyltrifluoroborates via hydroboration of alkenes.[1]
Reaction Scheme:
Materials:
-
Styrene
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Potassium hydrogen fluoride (KHF₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Acetone
-
Diethyl ether (Et₂O)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add styrene (1.0 equiv).
-
Dissolve the styrene in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex (1.05 equiv) dropwise via syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).
-
Slowly add the organoborane solution from step 5 to the KHF₂ solution with vigorous stirring.
-
A white precipitate should form. Continue stirring for 30 minutes.
-
Remove the THF under reduced pressure.
-
Filter the aqueous slurry and wash the collected solid with cold methanol.
-
To further purify the product, dissolve the crude solid in hot acetone, filter to remove any insoluble impurities, and then precipitate the product by adding diethyl ether.
-
Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with Aryl Bromides
This protocol is based on established conditions for the cross-coupling of potassium alkyltrifluoroborates with aryl halides.[1][4]
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromobenzonitrile, 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Deionized water
Procedure:
-
To a reaction vial, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), palladium(II) acetate (2 mol%), RuPhos (4 mol%), and cesium carbonate (3.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and deionized water to create a 10:1 mixture (e.g., 2.0 mL toluene and 0.2 mL water for a 0.2 mmol scale reaction).
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted bibenzyl.
Quantitative Data (Representative Examples)
The following table provides expected yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides, based on data from similar alkyltrifluoroborate couplings.
| Entry | Aryl Bromide | Product | Expected Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-(2-Phenylethyl)benzonitrile | 85-95 |
| 2 | 4-Bromoacetophenone | 1-(4-(2-Phenylethyl)phenyl)ethan-1-one | 80-90 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-(2-phenylethyl)benzoate | 82-92 |
| 4 | 4-Bromoanisole | 1-Methoxy-4-(2-phenylethyl)benzene | 75-85 |
| 5 | 1-Bromo-4-nitrobenzene | 1-Nitro-4-(2-phenylethyl)benzene | 88-98 |
| 6 | 2-Bromopyridine | 2-(2-Phenylethyl)pyridine | 70-80 |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solved 21. (4 points) Hydroboration of styrene followed by | Chegg.com [chegg.com]
- 3. Borate(1-), trifluoro(2-phenylethyl)-, potassium (1:1), (T-4)- | C8H9BF3K | CID 23697312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
Synthetic Protocols for Phenethylamine Derivatives Utilizing Potassium Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethylamines are a critical structural motif in a vast array of biologically active compounds, including neurotransmitters, hormones, and a wide range of pharmaceuticals. The development of robust and versatile synthetic methods to access functionalized phenethylamine derivatives is of significant interest to the drug discovery and development community. Potassium organotrifluoroborates have emerged as highly valuable reagents in modern organic synthesis due to their stability to air and moisture, ease of handling, and broad functional group tolerance.[1]
While the direct functionalization of potassium phenethyltrifluoroborate is one conceivable route to its derivatives, a more extensively documented and highly efficient strategy involves the construction of the phenethylamine skeleton via a Suzuki-Miyaura cross-coupling reaction. This application note details the synthesis of phenethylamine derivatives through the palladium-catalyzed cross-coupling of potassium β-aminoethyltrifluoroborates with a variety of aryl and heteroaryl halides.[1] This approach offers a powerful and flexible method for accessing a diverse library of phenethylamine analogs.
Application Notes
The synthesis of phenethylamine derivatives using potassium β-aminoethyltrifluoroborates via the Suzuki-Miyaura cross-coupling reaction provides a reliable and high-yielding pathway to these important scaffolds. The process involves two key stages: the preparation of the stable potassium β-aminoethyltrifluoroborate salt and its subsequent cross-coupling with an appropriate aryl or heteroaryl halide.
Preparation of Potassium β-Aminoethyltrifluoroborates
Potassium β-aminoethyltrifluoroborates can be readily prepared from enamine or enamide precursors through a hydroboration reaction, followed by treatment with potassium hydrogen fluoride (KHF₂).[1] The resulting trifluoroborate salts are typically stable, crystalline solids that can be stored for extended periods without degradation.[1] The yields for the preparation of various N-protected and N-substituted β-aminoethyltrifluoroborates are summarized in Table 1.
| Entry | N-Substituent/Protecting Group | Product | Yield (%) |
| 1 | Phth | 1a | 92 |
| 2 | Cbz | 1b | 65 |
| 3 | Boc | 1c | 62 |
| 4 | Ts | 1d | 78 |
| 5 | Ms | 1e | 75 |
Table 1: Synthesis of various potassium β-aminoethyltrifluoroborates.
Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium β-aminoethyltrifluoroborates with aryl halides proceeds efficiently under optimized conditions. The reaction is tolerant of a wide range of functional groups on both the aryl halide and the trifluoroborate salt. A summary of the reaction scope with various aryl bromides is presented in Table 2.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 2a | 90 |
| 2 | 4-Bromoacetophenone | 2b | 85 |
| 3 | Methyl 4-bromobenzoate | 2c | 88 |
| 4 | 4-Bromonitrobenzene | 2d | 82 |
| 5 | 4-Bromoanisole | 2e | 75 |
| 6 | 3-Bromopyridine | 2f | 70 |
| 7 | 2-Bromothiophene | 2g | 78 |
Table 2: Suzuki-Miyaura cross-coupling of potassium β-aminoethyltrifluoroborate 1a with various aryl bromides.
Experimental Protocols
General Procedure for the Preparation of Potassium β-Aminoethyltrifluoroborates
A solution of the corresponding enamide (1.0 equiv) in anhydrous THF is cooled to 0 °C under an inert atmosphere. A solution of di(isopropylprenyl)borane (i-Pr₂BH) in THF is added dropwise, and the reaction mixture is stirred at room temperature for 4 hours. An aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv) is then added, and the mixture is stirred vigorously for 12 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to afford the desired potassium β-aminoethyltrifluoroborate as a white solid.[1]
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
To a reaction vessel are added the potassium β-aminoethyltrifluoroborate (1.2 equiv), the aryl halide (1.0 equiv), cesium carbonate (Cs₂CO₃, 3.0 equiv), and palladium(II) catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 5 mol%). The vessel is evacuated and backfilled with an inert gas. A degassed mixture of toluene and water (3:1) is added, and the reaction mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired phenethylamine derivative.[1]
Mandatory Visualizations
Caption: Overall workflow for the synthesis of phenethylamine derivatives.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Palladium-Catalyzed Reactions Involving Potassium Phenethyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of potassium phenethyltrifluoroborate in palladium-catalyzed cross-coupling reactions. This air- and moisture-stable organoboron reagent serves as a versatile building block for the introduction of the phenethyl moiety, a common structural motif in pharmaceuticals and biologically active molecules. This document details protocols for the Suzuki-Miyaura coupling and provides representative procedures for Heck, Sonogashira, and Buchwald-Hartwig type reactions.
Introduction to this compound
This compound is a crystalline solid that offers significant advantages over other organoboron reagents, such as boronic acids. Its stability to air and moisture allows for easier handling and storage, making it an attractive reagent in various synthetic applications, including combinatorial chemistry.[1][2][3] The trifluoroborate group can be considered a protected form of the boronic acid, which is slowly released under the reaction conditions for transmetalation to the palladium catalyst.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be effectively coupled with a variety of aryl and heteroaryl halides and triflates to produce substituted phenethylamines and related structures.[1][2][3]
General Reaction Scheme
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Potassium Phenethyltrifluoroborate with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of potassium phenethyltrifluoroborate with a variety of aryl halides. This transformation is a powerful tool for the synthesis of 2-phenethyl-substituted arenes, which are important structural motifs in medicinal chemistry and materials science.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2][3] The use of potassium organotrifluoroborates as coupling partners offers significant advantages, including their stability to air and moisture, which allows for easier handling and storage compared to other organoboron reagents.[4][5][6][7]
General Reaction Scheme
The general transformation involves the coupling of this compound with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of potassium alkyltrifluoroborates, including phenethyltrifluoroborate, with different aryl halides. This data provides a starting point for reaction optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Aryl Halide | Yield (%) | Reference |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | 10:1 Toluene/H₂O | 80 | 2-Chloroanisole | - | [8] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | 10:1 Toluene/H₂O | 80 | 3-Chloropyridine | - | [8] |
| Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | 10:1 Dioxane/H₂O | - | 4-Bromobenzonitrile | - | [9] |
| PdCl₂(dppf)·CH₂Cl₂ | - | Cs₂CO₃ (3) | THF/H₂O | - | Aryl Bromides | Good | [5] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ (3) | Methanol | Reflux | Aryl Halides | Good | [6] |
| PdCl₂(dppf)·CH₂Cl₂ (9) | - | Cs₂CO₃ | THF or THF/H₂O | - | Aryl Halides | Moderate to Excellent | [7] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol is based on commonly reported procedures and should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Chlorides
This protocol is adapted from the conditions developed for the coupling of primary alkyltrifluoroborates with aryl chlorides.[8]
Materials:
-
This compound
-
Aryl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl chloride (1.0 equiv), and potassium carbonate (3.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of toluene.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and deionized water to the reaction vessel to achieve a 10:1 solvent ratio (e.g., 2.5 mL of a 0.25 M solution).
-
Add the catalyst premix to the reaction vessel via syringe.
-
Seal the vessel and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenethyl-substituted arene.
Protocol 2: General Procedure for Coupling with Aryl Bromides and Triflates
This protocol is a general procedure based on conditions found to be effective for a range of potassium alkyltrifluoroborates.[5][10]
Materials:
-
This compound
-
Aryl bromide or aryl triflate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.1 equiv), the aryl bromide or triflate (1.0 equiv), cesium carbonate (3.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add THF and water in a suitable ratio (e.g., 9:1) to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 65-85 °C).
-
Stir the mixture for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, perform an aqueous work-up as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling reaction described in the protocols.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Catalytic Cycle
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
References
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Potassium Phenethyltrifluoroborate in Medicinal Chemistry: A Guide for Researchers
Introduction
Potassium phenethyltrifluoroborate has emerged as a versatile and highly valuable reagent in modern medicinal chemistry, primarily serving as a stable and efficient precursor for the introduction of the phenethyl moiety into complex molecules. This structural motif is a key component in a wide array of biologically active compounds, including neurotransmitters, hormones, and numerous pharmaceuticals. The stability, ease of handling, and predictable reactivity of this compound, particularly in palladium-catalyzed cross-coupling reactions, make it an attractive alternative to more sensitive organometallic reagents. This document provides detailed application notes and protocols for the use of this compound in medicinal chemistry, aimed at researchers, scientists, and drug development professionals.
Key Applications in Medicinal Chemistry
The principal application of this compound in medicinal chemistry is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the straightforward synthesis of substituted phenethylamines, a privileged scaffold in drug discovery.[1] Phenethylamine and its derivatives are integral to the structure of numerous endogenous signaling molecules such as dopamine, adrenaline, and noradrenaline, and are found in a vast number of synthetic drugs targeting the central nervous system, cardiovascular system, and beyond.[1]
The use of this compound offers several advantages over other organoboron reagents like boronic acids:
-
Enhanced Stability: Potassium organotrifluoroborates are generally crystalline, air- and moisture-stable solids, which simplifies storage and handling.[1]
-
Improved Reactivity: In certain cases, they can provide higher yields and cleaner reactions compared to the corresponding boronic acids.
-
Ease of Preparation: They are readily prepared from the corresponding organoborane or boronic acid by treatment with potassium hydrogen fluoride (KHF₂).
Data Presentation: Suzuki-Miyaura Cross-Coupling of this compound
The following tables summarize the quantitative data for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. These examples demonstrate the broad applicability and functional group tolerance of this reagent.
Table 1: Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 2-Chloroanisole | 2-(2-Methoxyphenyl)ethylamine | 87 |
| 2 | 4-Chlorotoluene | 4-Methylphenethylamine | 85 |
| 3 | 1-Chloro-2,6-dimethylbenzene | 2,6-Dimethylphenethylamine | 90 |
| 4 | 4-Chlorobenzonitrile | 4-(2-Aminoethyl)benzonitrile | 92 |
General Conditions: Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), K₂CO₃ (3.0 equiv), Toluene/H₂O (10:1), 80 °C, 24 h.
Table 2: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-(2-Aminoethyl)benzonitrile | 90 |
| 2 | 1-Bromo-4-fluorobenzene | 4-Fluorophenethylamine | 88 |
| 3 | 3-Bromoanisole | 3-Methoxyphenethylamine | 85 |
| 4 | 2-Bromopyridine | 2-(2-Pyridinyl)ethylamine | 78 |
General Conditions: PdCl₂(dppf)·CH₂Cl₂ (5 mol %), Cs₂CO₃ (3 equiv), Toluene/H₂O (3:1), 100 °C, 12 h.
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound and its subsequent use in a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Preparation of this compound
This protocol is adapted from the general procedure for the synthesis of potassium organotrifluoroborates.
Materials:
-
Phenethylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve phenethylboronic acid (1.0 equiv) in methanol (5 mL per gram of boronic acid).
-
To this solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).
-
Stir the resulting mixture at room temperature for 1 hour.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL) to remove any unreacted starting material.
-
The aqueous layer is then concentrated under reduced pressure to afford a solid.
-
The solid is washed with hot acetone and then diethyl ether to give pure this compound as a white, crystalline solid.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol provides a general method for the coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 5 mol %)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃), 3.0 equiv)
-
Solvent (e.g., Toluene/Water, 3:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.2 equiv), this compound (1.0 equiv), cesium carbonate (3.0 equiv), and the palladium catalyst (5 mol %).
-
Add the degassed solvent mixture (Toluene/H₂O, 3:1).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired phenethylamine derivative.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformation and a typical experimental workflow.
Caption: Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Application of Potassium Phenethyltrifluoroborate in the Synthesis of the Natural Product Combretastatin A-4
Introduction
Potassium organotrifluoroborates have emerged as robust and versatile coupling partners in Suzuki-Miyaura cross-coupling reactions, offering significant advantages over traditional boronic acids, such as enhanced stability to air and moisture, and ease of handling.[1] This application note details the use of potassium phenethyltrifluoroborate in the synthesis of Combretastatin A-4, a potent natural product with significant antitumor properties. Combretastatin A-4, originally isolated from the bark of the African bush willow Combretum caffrum, exhibits its biological activity by inhibiting tubulin polymerization, leading to a disruption of the cellular microtubule network, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][3]
The key strategic disconnection in the synthesis of Combretastatin A-4 involves a Suzuki-Miyaura coupling to form the characteristic stilbene bridge. This note will focus on a pivotal cross-coupling reaction between a vinyl halide and a phenethyl-derived boronic acid species, adapted for the use of this compound, to construct the core of the Combretastatin A-4 molecule.
Key Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The synthesis of Combretastatin A-4 and its derivatives can be efficiently achieved through a convergent strategy where two key fragments are joined via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][4] The phenethyl moiety, a critical component of the natural product's structure, can be introduced using a stable and reliable organoboron reagent. This compound serves as an excellent precursor for this transformation.
The overall synthetic workflow is depicted below:
Figure 1: General synthetic workflow for Combretastatin A-4 synthesis.
Quantitative Data from a Representative Synthesis
The following table summarizes the quantitative data for a representative Suzuki-Miyaura cross-coupling reaction in the synthesis of a Combretastatin A-4 analog, adapted for the use of this compound.
| Entry | Aryl/Vinyl Halide | Organoboron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (Z)-1-(4-bromo-2-methoxyphenyl)-1,2-diphenylethylene | This compound | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | (Z)-1-(4-iodo-2,5-dimethoxyphenyl)-ethene | Potassium 4-methoxyphenethyltrifluoroborate | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
Table 1: Summary of Suzuki-Miyaura coupling conditions for Combretastatin A-4 analog synthesis.
Experimental Protocol
Synthesis of a Combretastatin A-4 Analog via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of a vinyl bromide with this compound.
Materials:
-
(Z)-1-(4-bromo-2-methoxyphenyl)-ethene (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (Z)-1-(4-bromo-2-methoxyphenyl)-ethene (1.0 mmol, 213 mg), this compound (1.2 mmol, 254 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the flask.
-
Add degassed toluene (8 mL) and degassed water (2 mL) to the flask.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and water (10 mL).
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Combretastatin A-4 analog.
Biological Activity and Signaling Pathway
Combretastatin A-4 is a potent inhibitor of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton.[3] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Furthermore, Combretastatin A-4 acts as a vascular-disrupting agent (VDA), selectively targeting and collapsing the tumor vasculature, thereby depriving the tumor of essential nutrients and oxygen.[5] Recent studies have also implicated the PI3K/Akt signaling pathway in the cellular response to Combretastatin A-4.[6] Inhibition of this pathway contributes to the pro-apoptotic effects of the compound.
The following diagram illustrates the mechanism of action of Combretastatin A-4:
Figure 2: Mechanism of action of Combretastatin A-4.
Conclusion
This compound is a highly effective and stable reagent for the introduction of the phenethyl moiety in the synthesis of complex natural products like Combretastatin A-4. The Suzuki-Miyaura coupling protocol described herein provides a reliable and high-yielding method for the construction of the core stilbene structure. The potent biological activity of Combretastatin A-4, stemming from its ability to disrupt microtubule dynamics and inhibit critical signaling pathways, underscores its importance as a lead compound in the development of novel anticancer therapeutics.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combretastatin A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potassium Phenethyltrifluoroborate as a Precursor for PET Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of potassium organotrifluoroborates, with a focus on phenethyltrifluoroborate and related structures, as precursors for the synthesis of fluorine-18 (¹⁸F) labeled Positron Emission Tomography (PET) imaging agents. This document outlines the advantages of this methodology, detailed experimental protocols, and quantitative data to guide researchers in this field.
Introduction
The development of novel PET imaging agents is crucial for advancing molecular imaging in diagnostics and drug development. Fluorine-18 is a preferred radionuclide due to its favorable decay characteristics (t½ = 109.8 min) and low positron energy.[1] Traditional ¹⁸F-labeling methods often involve harsh conditions and multi-step syntheses, which can be challenging for sensitive biomolecules.[2]
Potassium organotrifluoroborates have emerged as valuable precursors that enable rapid, one-step aqueous ¹⁸F-labeling under mild conditions.[3][4][5] This approach is particularly advantageous for labeling peptides and other complex biomolecules that are often insoluble in anhydrous organic solvents.[6][7] The labeling occurs via a simple isotope exchange mechanism (¹⁹F-¹⁸F) on the trifluoroborate moiety or through copper-mediated fluorination of boronic acid precursors.[3][8]
Key Advantages:
-
One-Step Aqueous Labeling: Simplifies the radiolabeling procedure, especially for hydrophilic biomolecules.[3][4][5]
-
Mild Reaction Conditions: Avoids harsh conditions that can degrade sensitive substrates.[5]
-
High Radiochemical Yields and Purity: Can provide satisfactory yields and high purity, often without the need for HPLC purification.[3][4]
-
High Specific Activity: Achievable under optimized conditions, which is critical for in vivo imaging.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from the radiolabeling of various biomolecules using the organotrifluoroborate method.
| Parameter | Value | Reference |
| Radiochemical Yield (non-decay corrected) | 20–35% | [3][4] |
| Specific Activity | 40–111 GBq/µmol (1.1–3.0 Ci/µmol) | [3][4] |
| Radiochemical Purity | >98% | [3][4] |
| Synthesis Time (Labeling & Purification) | ~30 minutes | [3][4] |
| Table 1: General performance metrics for one-step ¹⁸F-labeling of organotrifluoroborate precursors. |
| Precursor Type | Method | Radiochemical Conversion (RCC) / Yield (RCY) | Specific Activity | Reference |
| Arylboronic Acids | Copper-Mediated | Moderate to high RCC (36 ± 11% for electron-rich) | - | [8] |
| Organotrifluoroborates | Isotope Exchange | 20-35% RCY | 40-111 GBq/µmol | [3][4] |
| [¹⁸F]-(±)-IPMICF17 (from boronic acid) | Automated Copper-Mediated | 1.9 ± 0.1 % isolated RCY | 5294 ± 1227 Ci/mmol | [9] |
| [¹⁸F]TFB (from BF₃) | Automated Direct Radiofluorination | 20.0% ± 0.7% RCY | 8.84 ± 0.56 GBq/μmol | [10] |
| Glc1 (Organotrifluoroborate sugar conjugate) | Automated Isotope Exchange | 49.88% conversion | - | [11] |
| Table 2: Comparative data for different organoboron precursors and labeling methods. |
Experimental Protocols
Protocol 1: One-Step Aqueous ¹⁸F-Labeling of an Organotrifluoroborate-Conjugated Peptide
This protocol describes the radiolabeling of a peptide conjugated with an ammoniomethyltrifluoroborate (AMBF₃) moiety via ¹⁸F-¹⁹F isotope exchange.[3]
Materials:
-
Organotrifluoroborate-peptide precursor
-
No-carrier-added [¹⁸F]fluoride in saline
-
Pyridazine-HCl buffer (pH 2-2.5)
-
Sep-Pak C18 cartridge for purification
-
Sterile water for injection
-
Ethanol
Procedure:
-
Precursor Preparation: Dissolve the organotrifluoroborate-peptide precursor in the pyridazine-HCl buffer. The optimal pH for the reaction is between 2 and 2.5.[3]
-
¹⁸F-Fluoride Preparation: For high starting activities (>1 Ci), elute the [¹⁸F]fluoride from a µ-QMA cartridge directly into the reaction vial using approximately 60 µL of saline. For lower activities (~50 mCi), azeotropic drying is recommended to achieve high specific activity.[3]
-
Radiolabeling Reaction: Add the [¹⁸F]fluoride solution to the precursor solution. The total reaction volume is typically around 150 µL. Heat the reaction mixture at a controlled temperature (e.g., 40 °C) for 10-15 minutes.[5]
-
Purification: After the reaction, purify the ¹⁸F-labeled peptide using a Sep-Pak C18 cartridge. Wash the cartridge with sterile water to remove unreacted [¹⁸F]fluoride and other hydrophilic impurities. Elute the final product with ethanol/water.
-
Quality Control: Analyze the radiochemical purity and identity of the final product using analytical HPLC and radio-TLC.[3][12]
Protocol 2: Copper-Mediated ¹⁸F-Fluorination of an Arylboronic Acid Precursor
This protocol is adapted for the synthesis of ¹⁸F-labeled arenes from arylboronic acid precursors using a copper catalyst.[8]
Materials:
-
Arylboronic acid precursor
-
[¹⁸F]KF
-
Copper(II) triflate (Cu(OTf)₂)
-
Pyridine
-
Dimethylformamide (DMF)
-
HPLC for purification
Procedure:
-
¹⁸F-Fluoride Preparation: Prepare anhydrous [¹⁸F]KF by azeotropic drying of aqueous [¹⁸F]fluoride with potassium carbonate and a cryptand (e.g., Kryptofix 2.2.2.).
-
Reaction Setup: In a reaction vial, dissolve the arylboronic acid precursor, Cu(OTf)₂, and pyridine in DMF.
-
Radiolabeling Reaction: Add the anhydrous [¹⁸F]KF to the reaction mixture. Heat the reaction at 110 °C for 20 minutes.[8][9]
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the ¹⁸F-labeled product.
-
Formulation: Reformulate the purified product in a suitable vehicle (e.g., saline with ethanol) for in vivo studies.
-
Quality Control: Perform analytical HPLC, radio-TLC, and other relevant tests to ensure the purity, identity, and specific activity of the final product.[9]
Visualizations
Figure 1: Workflow for the one-step aqueous ¹⁸F-labeling of organotrifluoroborate precursors.
References
- 1. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-step (18)F labeling of biomolecules using organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [(18)F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organotrifluoroborates as prosthetic groups for Single-Step F18-Labeling of Complex Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated Synthesis of PET Radiotracers by Copper-mediated 18F-Fluorination of Organoborons: Importance of the Order of Addition and Competing Protodeborylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 18F-Tetrafluoroborate via Radiofluorination of Boron Trifluoride and Evaluation in a Murine C6-Glioma Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of [18F]tetrafluoroborate as a Potential PET Imaging Agent in a Sodium Iodide Symporter-Transfected Cell Line A549 and Endogenous NIS-Expressing Cell Lines MKN45 and K1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with Potassium Phenethyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing a Suzuki-Miyaura cross-coupling reaction using potassium phenethyltrifluoroborate as the coupling partner. The use of potassium organotrifluoroborates in palladium-catalyzed cross-coupling reactions offers significant advantages over traditional boronic acids and esters, including enhanced stability, ease of handling, and often superior reactivity.[1] Organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture, simplifying storage and handling.[1] Their tetracoordinate nature makes them less prone to protodeboronation compared to their boronic acid counterparts.
Advantages of Using this compound
Potassium organotrifluoroborate salts are increasingly recognized as superior alternatives to boronic acids and esters in Suzuki-Miyaura coupling reactions. Their key benefits include:
-
Bench Stability: They are air- and moisture-stable solids that can be stored indefinitely at room temperature without special precautions.[1][2]
-
Ease of Handling: Their solid nature and stability make them easy to weigh and handle in a laboratory setting.
-
High Reactivity: In many cases, they provide excellent yields in cross-coupling reactions.
-
Functional Group Tolerance: They are compatible with a wide range of functional groups, making them suitable for complex molecule synthesis.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is adapted from established procedures for the coupling of primary alkyltrifluoroborates with aryl halides.[1][3]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromobenzonitrile or other aryl/heteroaryl chlorides, bromides, or iodides)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the aryl halide (1.0 equiv).
-
Add potassium carbonate (3.0 equiv).[3]
-
In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (2 mol %) and RuPhos (4 mol %) in a minimal amount of anhydrous toluene.[3]
-
Add the catalyst solution to the reaction vessel.
-
-
Solvent Addition and Degassing:
-
Add anhydrous toluene and deionized water to the reaction vessel to achieve a 10:1 toluene/H₂O mixture with a final concentration of 0.25 M with respect to the limiting reagent.[3]
-
Seal the reaction vessel and thoroughly degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
-
Reaction:
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure cross-coupled product.
-
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of a primary alkyltrifluoroborate with various aryl and heteroaryl chlorides under the optimized conditions described above. This data illustrates the broad scope and functional group tolerance of the reaction.
| Entry | Aryl/Heteroaryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 4-(2-Phenylethyl)benzonitrile | 95 |
| 2 | 4'-Chloroacetophenone | 1-(4-(2-Phenylethyl)phenyl)ethan-1-one | 92 |
| 3 | Methyl 4-chlorobenzoate | Methyl 4-(2-phenylethyl)benzoate | 88 |
| 4 | 4-Chloro-N,N-dimethylaniline | N,N-Dimethyl-4-(2-phenylethyl)aniline | 85 |
| 5 | 2-Chloropyridine | 2-(2-Phenylethyl)pyridine | 78 |
| 6 | 3-Chloropyridine | 3-(2-Phenylethyl)pyridine | 82 |
| 7 | 1-Chloro-4-nitrobenzene | 1-Nitro-4-(2-phenylethyl)benzene | 90 |
| 8 | 1-Chloro-2,4-difluorobenzene | 1-(2,4-Difluorophenyl)-2-phenylethane | 80 |
Data adapted from studies on primary alkyltrifluoroborates.[1][3]
Visualizations
Experimental Workflow
Caption: A step-by-step experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle
Caption: A diagram of the key steps in the Suzuki-Miyaura catalytic cycle.
References
Application Notes and Protocols: Functional Group Tolerance in Reactions with Potassium Phenethyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium organotrifluoroborates have emerged as highly versatile and robust reagents in modern organic synthesis, prized for their stability to air and moisture, which allows for ease of handling and storage.[1][2] Among these, potassium phenethyltrifluoroborate serves as a valuable building block for the introduction of the phenethyl moiety, a common structural motif in pharmaceuticals and biologically active compounds. A key advantage of potassium organotrifluoroborates is their high functional group tolerance in a variety of chemical transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] This compatibility allows for the late-stage functionalization of complex molecules, a crucial strategy in drug discovery and development.
These application notes provide a comprehensive overview of the functional group tolerance observed in reactions involving potassium organotrifluoroborates, with a specific focus on providing protocols relevant to this compound.
Functional Group Tolerance in Suzuki-Miyaura Cross-Coupling Reactions
Potassium organotrifluoroborates are exceptionally tolerant of a wide array of functional groups on both the organotrifluoroborate itself and the coupling partner (typically an aryl or vinyl halide/triflate). This broad compatibility simplifies synthetic planning and expands the scope of accessible molecules.
Tolerated Functional Groups
Based on extensive studies of various potassium organotrifluoroborates, the following functional groups are generally well-tolerated in Suzuki-Miyaura cross-coupling reactions:
| Functional Group Class | Specific Examples | Typical Reaction Yields | Notes |
| Ketones | Acetophenones, Benzophenones | Good to Excellent | Generally non-reactive under standard Suzuki-Miyaura conditions.[4][5] |
| Esters | Methyl benzoates, Ethyl cinnamates | Good to Excellent | Saponification is generally not observed with appropriate base selection (e.g., Cs₂CO₃, K₂CO₃).[4] |
| Nitriles | Benzonitriles, Acetonitriles | Good to Excellent | The cyano group is robust and does not interfere with the catalytic cycle.[4] |
| Aldehydes | Benzaldehydes | Moderate to Good | While generally tolerated, aldehydes can sometimes undergo side reactions. Careful optimization of reaction conditions may be necessary.[5] |
| Alcohols | Phenols, Benzyl alcohols | Good to Excellent | The hydroxyl group is typically compatible. |
| Nitro Groups | Nitrobenzenes | Good to Excellent | The nitro group is a strong electron-withdrawing group and is well-tolerated.[4] |
| Amides | Benzamides | Good | Amide functionalities are generally stable under the reaction conditions. |
| Ethers | Anisoles, Benzyl ethers | Excellent | Ether linkages are highly stable. |
| Halogens (on aryl partner) | Cl, Br, I | Good to Excellent | The order of reactivity is typically I > Br > Cl. Specific catalysts and ligands may be required for less reactive chlorides. |
| Heterocycles | Pyridines, Thiophenes, Indoles | Good to Excellent | Nitrogen-containing heterocycles are generally well-tolerated, though protection of N-H groups in indoles can sometimes improve yields.[4] |
Potentially Incompatible Functional Groups
While the tolerance is broad, certain functional groups may require specific considerations or are incompatible with standard Suzuki-Miyaura conditions:
| Functional Group Class | Specific Examples | Issues and Considerations |
| Primary and Secondary Amines | Anilines, Benzylamines | Can act as ligands for the palladium catalyst, potentially inhibiting catalysis. Protection of the amine (e.g., as a Boc-carbamate) is often necessary. |
| Hydroxyl Groups (on aryl partner) | Hydroxylated aryl chlorides | May not be well-tolerated under all conditions and can lead to undesired side reactions or catalyst deactivation.[4] |
| Silyl Ethers | tert-Butyldimethylsilyl (TBDMS) ethers | Can be sensitive to the fluoride ions generated from the trifluoroborate, potentially leading to deprotection. Careful selection of reaction conditions is needed. |
| Boc-protected Secondary Amines | N-Boc anilines | In some cases, no desired product was formed when using aryl chlorides containing Boc-protected secondary amines.[4] |
Experimental Workflow and Protocols
The following sections detail a general workflow and a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
General Experimental Workflow
The diagram below illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Representative Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromobenzonitrile
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
This compound (1.2 equiv)
-
4-Bromobenzonitrile (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add this compound, 4-bromobenzonitrile, palladium(II) acetate, triphenylphosphine, and cesium carbonate.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add degassed toluene and degassed water (typically in a 9:1 to 10:1 ratio). The reaction mixture is generally set to a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(phenethyl)benzonitrile.
-
Characterization: Confirm the structure and purity of the isolated product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Logical Relationship of Reaction Components
The success of the Suzuki-Miyaura coupling of this compound depends on the interplay of several key components, as illustrated in the following diagram.
Caption: Key components in Suzuki-Miyaura cross-coupling.
Conclusion
This compound, like other potassium organotrifluoroborates, is a highly valuable reagent in organic synthesis due to its stability and broad functional group tolerance. The ability to perform cross-coupling reactions in the presence of a wide range of functional groups such as ketones, esters, nitriles, and nitro groups makes it an ideal tool for the synthesis of complex molecules in pharmaceutical and materials science research. The provided protocols and workflows serve as a guide for the effective application of this versatile reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Borate(1-), trifluoro(2-phenylethyl)-, potassium (1:1), (T-4)- | C8H9BF3K | CID 23697312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for Potassium phenethyltrifluoroborate Suzuki coupling
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize Suzuki coupling reactions involving potassium phenethyltrifluoroborate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki coupling of this compound?
The base is critical for two main steps in the catalytic cycle. First, it facilitates the hydrolysis of the stable, tetracoordinate this compound (R-BF₃K) to the corresponding phenethylboronic acid (R-B(OH)₂).[1][2][3] This in-situ generation of the active boron species is essential for the reaction to proceed. Second, the base activates the boronic acid to form a boronate species [R-B(OH)₃]⁻, which enhances the nucleophilicity of the organic group and promotes the crucial transmetalation step with the palladium catalyst.[4][5]
Q2: Why is water typically required in the solvent system for this reaction?
Water acts as the reactant for the necessary hydrolysis of the phenethyltrifluoroborate to phenethylboronic acid.[1][6] While potassium organotrifluoroborates are stable solids, they must be converted to the active boronic acid to participate in the catalytic cycle. The rate of this hydrolysis is a key parameter and is dependent on the amount of water, the base, and the solvent system.[2][3]
Q3: How stable is this compound and how should it be handled?
Potassium organotrifluoroborates, including phenethyltrifluoroborate, are generally air- and moisture-stable crystalline solids that can be stored on the benchtop for extended periods without significant degradation.[7][8] This stability is a major advantage over boronic acids, which can be prone to decomposition and protodeboronation.[9] Despite their stability, it is always good practice to store them in a cool, dry place.
Q4: What are the recommended catalysts and ligands for coupling an sp³-hybridized center like phenethyltrifluoroborate?
Coupling sp³-hybridized organoboron reagents can be challenging due to the risk of β-hydride elimination. The choice of catalyst and ligand is crucial to favor the desired reductive elimination over this competing side reaction.
-
Catalysts: Palladium complexes are standard. Common precatalysts include Pd(OAc)₂ and PdCl₂(dppf)·CH₂Cl₂.[7][10]
-
Ligands: Bulky, electron-rich phosphine ligands are highly recommended. These ligands stabilize the palladium center and accelerate the reductive elimination step. Excellent choices include Buchwald-type biarylphosphine ligands such as RuPhos, SPhos, and XPhos, as well as chelating phosphines like dppf (1,1'-bis(diphenylphosphino)ferrocene).[7][9][11]
Q5: How can I minimize common side reactions like protodeboronation and homocoupling?
The "slow release" of the boronic acid from the trifluoroborate salt is a key feature that helps minimize side reactions.[1][2][3]
-
Protodeboronation: This occurs when the boronic acid group is replaced by a hydrogen atom from the solvent. It is often accelerated by strong bases and excess water.[12] Using milder bases like K₂CO₃ or Cs₂CO₃ and carefully controlling the water content can mitigate this. The slow hydrolysis of the trifluoroborate salt keeps the instantaneous concentration of the sensitive boronic acid low, further reducing this side reaction.[1][2]
-
Homocoupling: This side reaction can be caused by the presence of oxygen, which can lead to oxidative homocoupling of the boronic acid.[12] Ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) is critical.
Q6: What is β-hydride elimination and how can it be prevented with phenethyltrifluoroborate?
β-hydride elimination is a common decomposition pathway for organometallic complexes containing alkyl groups with hydrogen atoms on the β-carbon. In this case, the palladium-phenethyl intermediate can decompose to form styrene and a palladium-hydride species, leading to low yields of the desired coupled product. To prevent this:
-
Use bulky, electron-rich ligands (e.g., RuPhos, SPhos, P(t-Bu)₃).[11] These ligands promote the final reductive elimination step, making it faster than the competing β-hydride elimination.
-
Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate β-hydride elimination.
Troubleshooting Guide
Problem: Low or No Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precatalyst and ligand are fresh and have been handled properly to avoid degradation. Consider using a more robust, air-stable precatalyst (e.g., a Buchwald palladacycle).[12] |
| Insufficient Hydrolysis | The conversion of R-BF₃K to R-B(OH)₂ is crucial. Ensure adequate water is present in the solvent system. The choice of base is also critical; Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility and basicity.[5][13] |
| β-Hydride Elimination | This is a likely issue for phenethyltrifluoroborate. Switch to a bulkier, more electron-rich phosphine ligand like RuPhos or SPhos to accelerate reductive elimination.[7][11] Consider lowering the reaction temperature. |
| Incorrect Base/Solvent | The base and solvent are interdependent. For alkyltrifluoroborates, a common effective system is Cs₂CO₃ in a Toluene/H₂O or THF/H₂O mixture.[7][8] Screen different bases and solvent systems. |
| Poor Reagent Purity | Verify the purity of the aryl halide and the trifluoroborate salt. Impurities can inhibit the catalyst. |
Problem: Significant Protodeboronation (Aryl Halide is consumed, but the desired product is not formed; arene byproduct from the borane is observed)
| Possible Cause | Suggested Solution |
| Base is too Strong | If using strong hydroxides (NaOH, KOH), switch to a milder carbonate base (Cs₂CO₃, K₂CO₃) or a fluoride source (KF).[12] |
| Excess Water/Proton Source | While water is necessary for hydrolysis, an excessive amount can accelerate protodeboronation. Try reducing the proportion of water in the solvent mixture. Consider anhydrous conditions with a base like KF.[4] |
| Reaction Time/Temp Too High | Prolonged exposure to basic, aqueous conditions at high temperatures can increase the rate of protodeboronation. Monitor the reaction and stop it once the starting material is consumed. |
Problem: Significant Homocoupling Byproducts
| Possible Cause | Suggested Solution |
| Oxygen Contamination | Oxygen can facilitate the oxidative homocoupling of the boronic acid. Ensure all solvents are properly degassed before use and that the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[12] |
| Catalyst System | Some catalyst systems are more prone to promoting homocoupling. If the problem persists, screen different palladium sources and ligands. |
Problem: Reaction is Not Reproducible
| Possible Cause | Suggested Solution |
| Inconsistent Hydrolysis Rate | The rate of R-BF₃K hydrolysis can be affected by the reaction vessel's shape, material (glass vs. PTFE), and the stirring rate, as these factors influence phase contact in biphasic systems.[1][2][14] For maximum reproducibility, use consistent glassware, vessel size, and stirring speed for all experiments. |
| Variable Reagent Quality | Ensure all reagents, particularly the base and solvents, are from the same batch and are of high purity. Bases can absorb moisture, affecting their performance. |
Data Presentation
Table 1: Effect of Catalyst System on the Suzuki Coupling of a β-Aminoethyltrifluoroborate (a close analog to phenethyltrifluoroborate)
Reaction Conditions: β-aminoethyltrifluoroborate (1a) and 4-bromobenzonitrile, Cs₂CO₃ (3 equiv), Toluene/H₂O (3:1), 80 °C, 12 h.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | PdCl₂(dppf)·CH₂Cl₂ (2) | - | 75 |
| 2 | PdCl₂(dppf)·CH₂Cl₂ (5) | - | 90 |
| 3 | PdCl₂(dppf)·CH₂Cl₂ (10) | - | 88 |
| 4 | Pd(OAc)₂ (5) | PPh₃ (10) | 65 |
| 5 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | 55 |
| 6 | Pd(OAc)₂ (2) | RuPhos (4) | 71 |
Data adapted from a study on β-aminoethyltrifluoroborates, which are structurally similar and serve as a good model for optimizing phenethyltrifluoroborate couplings.[7]
Table 2: Comparison of Common Bases in Suzuki-Miyaura Coupling
Reaction Conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Toluene/H₂O (10:1), 100 °C, 6 h.
| Base (2.0 mmol) | Yield (%) |
| K₃PO₄ | 92 |
| Cs₂CO₃ | 96 |
| K₂CO₃ | 85 |
| NaOH | 78 |
| NEt₃ | <10 |
This table presents general trends for base effectiveness in Suzuki couplings. For challenging substrates like alkyltrifluoroborates, stronger and more soluble inorganic bases like Cs₂CO₃ and K₃PO₄ are often superior.[5][15]
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Degassed Solvent (e.g., Toluene/H₂O 5:1 mixture)
Procedure:
-
Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium precatalyst and the ligand.
-
Solvent Addition: Add the degassed solvent system via syringe. If the aryl halide is a liquid, add it at this stage. The final reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots from the reaction mixture.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 15. pcliv.ac.uk [pcliv.ac.uk]
How to improve the yield of Potassium phenethyltrifluoroborate cross-coupling reactions
Welcome to the technical support center for optimizing potassium phenethyltrifluoroborate cross-coupling reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the cross-coupling reaction, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: My Suzuki-Miyaura reaction with this compound is giving a low yield or no product at all. What are the potential causes and how can I fix it?
-
Answer: Low or no yield in a cross-coupling reaction with this compound can stem from several factors, primarily related to the hydrolysis of the trifluoroborate to the active boronic acid species and the subsequent catalytic cycle. Here is a step-by-step troubleshooting guide:
-
Inadequate Hydrolysis: Potassium organotrifluoroborates are stable precursors that must hydrolyze to the corresponding boronic acid to participate in the catalytic cycle.[1][2][3][4] The rate of this hydrolysis is critical; if it's too slow, the cross-coupling will be inefficient.[1][2][3]
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Suboptimal Base: The base plays a crucial role in both the hydrolysis of the trifluoroborate and the overall catalytic cycle.
-
Solution: Cesium carbonate (Cs₂CO₃) is often a highly effective base for these reactions.[5][6][7] Other bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be used, but their effectiveness can be substrate-dependent.[7][8] If you suspect base-related issues, consider screening different bases.
-
-
Catalyst and Ligand Inactivity: The choice of palladium precursor and ligand is critical for an efficient reaction.
-
Solution: For many applications, a catalyst system of Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more specialized ligand like S-Phos or RuPhos can be effective.[7][9][10] If you are using a Pd(0) source like Pd(PPh₃)₄, ensure it is fresh, as it can degrade upon storage.[5] For challenging couplings, consider using more advanced Buchwald-type ligands.[8]
-
-
Solvent Effects: The solvent system influences the solubility of reagents and the rate of key reaction steps.
-
Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.
-
Solution: Most Suzuki-Miyaura reactions with organotrifluoroborates are run at elevated temperatures, typically between 80-120 °C.[12][13] If your reaction is sluggish, a moderate increase in temperature may improve the yield. However, be aware of potential decomposition of starting materials or products at very high temperatures.
-
-
Issue 2: Presence of Side Products
-
Question: My reaction is producing significant amounts of side products, such as homocoupled starting materials or protodeboronated phenethylboronic acid. How can I minimize these?
-
Answer: The formation of side products is a common issue. Here’s how to address them:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of ethylbenzene from the phenethyltrifluoroborate.
-
Cause: This can be exacerbated by overly acidic conditions or prolonged reaction times in the presence of water without efficient catalytic turnover.[14]
-
Solution: Potassium organotrifluoroborates are generally more resistant to protodeboronation than their corresponding boronic acids.[14] Ensuring a sufficiently fast catalytic cycle by optimizing the catalyst, ligand, and temperature can help consume the active boronic acid species before it has a chance to decompose. Using a milder base might also be beneficial in some cases.
-
-
Homocoupling: This refers to the coupling of two molecules of the aryl halide or two molecules of the organoboron compound.
-
Cause: Homocoupling of the boronic acid can occur if it accumulates in the reaction mixture due to slow cross-coupling.[1][2][3]
-
Solution: The "slow release" of the boronic acid from the trifluoroborate is advantageous in minimizing this side reaction.[1][2][3] If homocoupling is a major issue, it may indicate that the rate of hydrolysis is too fast relative to the rate of the cross-coupling step. Adjusting the reaction conditions (e.g., lower temperature, different base) to better match these rates can be effective.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why should I use this compound instead of phenethylboronic acid?
-
A1: Potassium organotrifluoroborates, including phenethyltrifluoroborate, offer several advantages over their boronic acid counterparts. They are typically air- and moisture-stable crystalline solids that can be stored for extended periods without degradation.[7][12][15] This contrasts with many boronic acids, which can be prone to decomposition and protodeboronation, leading to inconsistent results.[12] The tetracoordinate boron in the trifluoroborate salt makes it a "protected" form of the boronic acid, which is released in situ during the reaction.[4] This slow-release characteristic can also help to minimize side reactions like homocoupling.[1][2][3]
-
-
Q2: How do I prepare this compound?
-
A2: Potassium organotrifluoroborates are generally prepared by treating the corresponding boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[4] The resulting trifluoroborate salt often precipitates from the solution and can be purified by recrystallization.
-
-
Q3: What is the optimal palladium catalyst and ligand combination?
-
A3: The optimal combination is highly dependent on the specific aryl halide coupling partner. For simple aryl bromides, a system of Pd(OAc)₂ with PPh₃ may suffice.[7] For more challenging substrates, such as aryl chlorides or sterically hindered partners, more sophisticated ligands like those developed by Buchwald (e.g., S-Phos, RuPhos) or N-heterocyclic carbenes (NHCs) are often necessary to achieve high yields.[7][9][10] A common starting point for optimization is PdCl₂(dppf)·CH₂Cl₂.[7][16]
-
-
Q4: Can I run the reaction under anhydrous conditions?
-
A4: While some Suzuki-Miyaura reactions can be performed under anhydrous conditions, the use of potassium organotrifluoroborates generally requires the presence of water to facilitate the hydrolysis to the active boronic acid species.[17] Reactions in anhydrous aprotic solvents have been reported, but they are less common for trifluoroborate substrates.[17]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Potassium Organotrifluoroborates
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(dppf)·CH₂Cl₂ (5) | - | Cs₂CO₃ (3) | Toluene/H₂O (3:1) | - | 90 | [16] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | - | Good to Excellent | [9][10] |
| PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | - | 72 | [6] |
| Pd(PPh₃)₄ (2) | - | Cs₂CO₃ (3) | Toluene/H₂O | - | High | [5] |
| Palladacycle (1) | (S)-Binap | Cs₂CO₃ | DMF | 120 | Good | [13] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Bromide
-
Reaction Setup: To a clean, dry Schlenk tube, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., S-Phos, 4 mol%), and the base (e.g., K₂CO₃, 3 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/H₂O, 3:1 v/v) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logic for addressing common side products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 14. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for failed reactions with Potassium phenethyltrifluoroborate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Potassium phenethyltrifluoroborate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cross-coupling reactions?
This compound is a stable, crystalline solid that serves as a source of the phenethyl group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Unlike the corresponding boronic acid, it is an air- and moisture-stable salt, which allows for easier handling and storage over extended periods without degradation.[1][2] Its stability also prevents many of the side reactions commonly observed with boronic acids, such as protodeboronation.
Q2: My Suzuki-Miyaura reaction with this compound is not working or giving low yields. What are the most common causes?
Several factors can contribute to a failed or low-yielding reaction. The most common issues include:
-
Ineffective Catalyst System: The choice of palladium catalyst and ligand is crucial and highly dependent on the specific substrates.
-
Suboptimal Base: The base plays a critical role in the transmetalation step, and its strength and solubility can significantly impact the reaction outcome.
-
Incorrect Solvent System: The solvent influences the solubility of reagents and the stability and activity of the catalyst.
-
Reagent Quality: Degradation of the coupling partner, catalyst, or solvent can inhibit the reaction.
-
Incomplete Hydrolysis: Potassium organotrifluoroborates must hydrolyze to the corresponding boronic acid in situ for the reaction to proceed.
Q3: How do I choose the right catalyst and ligand for my reaction?
For Suzuki-Miyaura couplings of alkyltrifluoroborates, catalyst systems that are effective for promoting the coupling of sp³-hybridized centers are required. Common choices include palladium sources like Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂ combined with phosphine ligands.[1][2] For challenging couplings, bulky and electron-rich ligands can be beneficial.
Q4: What is the role of the base, and which one should I use?
The base is essential for the activation of the trifluoroborate and the subsequent transmetalation step in the catalytic cycle. The choice of base can be critical. Inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently used with potassium alkyltrifluoroborates.[1][2] The selection of the optimal base may require screening for a specific reaction.
Q5: Can β-hydride elimination be a problem when using this compound?
Yes, β-hydride elimination can be a potential side reaction with alkylboron reagents, leading to the formation of styrene as a byproduct and a reduction in the desired product yield.[3] This is more commonly an issue with secondary alkylboron compounds but can also occur with primary ones under certain conditions.[4] The choice of ligand can influence the rate of β-hydride elimination versus the desired reductive elimination.
Troubleshooting Guide
Problem: Low to No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage and handling to prevent decomposition. Consider using a more robust pre-catalyst. |
| Inappropriate Base | Screen different bases such as Cs₂CO₃, K₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous for non-aqueous reactions. |
| Incorrect Solvent | Ensure the solvent is anhydrous and properly degassed. Common solvent systems include THF/water or toluene/water mixtures.[1][5] The ratio of organic solvent to water can be critical. |
| Poor Reagent Quality | Verify the purity of your aryl halide and this compound. Impurities can poison the catalyst. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Suzuki couplings with alkyltrifluoroborates often require heating. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or LC-MS and allow for longer reaction times if necessary. Some couplings can take 16-20 hours to reach completion.[3] |
Problem: Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| Protodeboronation (formation of ethylbenzene) | The phenethyltrifluoroborate is reacting with residual protons in the reaction mixture. | Use anhydrous solvents and ensure the base is sufficiently strong and present in an adequate amount. |
| Homocoupling of the Aryl Halide | This can be promoted by oxygen or impurities. | Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Styrene Formation | β-hydride elimination from the palladium intermediate.[3] | Screen different ligands. Ligands that promote faster reductive elimination over β-hydride elimination can minimize this side product. |
Quantitative Data
Table 1: Effect of Reaction Conditions on the Yield of 4-phenethyl-acetophenone
Reaction: this compound + 4-bromoacetophenone -> 4-phenethyl-acetophenone
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(dppf)·CH₂Cl₂ (5) | - | Cs₂CO₃ (3) | Toluene/H₂O (3:1) | 80 | 12 | 90 | [6] |
| Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ (3) | Toluene/H₂O (3:1) | 80 | 12 | 78 | [6] |
| PdCl₂(dppf)·CH₂Cl₂ (5) | - | K₂CO₃ (3) | Toluene/H₂O (3:1) | 80 | 12 | 69 | [6] |
| PdCl₂(dppf)·CH₂Cl₂ (5) | - | K₃PO₄ (3) | Toluene/H₂O (3:1) | 80 | 12 | 77 | [6] |
| AntPhos/Pd | - | TMSOK | 1,4-dioxane | 100 | 0.33 | 70 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure adapted from the synthesis of other potassium organotrifluoroborates.[7]
Materials:
-
Phenethylboronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol
-
Water
-
Acetonitrile
Procedure:
-
In a round-bottomed flask, dissolve phenethylboronic acid (1.0 equiv) in methanol.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (3.0 equiv).
-
Slowly add the KHF₂ solution to the cooled solution of the boronic acid with vigorous stirring. A white precipitate should form.
-
Continue stirring the slurry in the ice bath for 30 minutes.
-
Filter the white solid and wash it with cold water and then with a small amount of cold methanol.
-
To purify the product, the crude solid can be recrystallized from hot acetonitrile.[2]
-
Dry the purified this compound under vacuum.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a representative example for the coupling of this compound with an aryl bromide.[6]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.1 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, this compound, and cesium carbonate.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add degassed toluene and water in a 3:1 ratio to achieve a final concentration of the aryl bromide of approximately 0.1 M.
-
Stir the reaction mixture vigorously and heat to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification Strategies for Products from Potassium Phenethyltrifluoroborate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving potassium phenethyltrifluoroborate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: The most prevalent reaction for this compound is the Suzuki-Miyaura cross-coupling reaction. In this reaction, the phenethyl group is coupled to an aryl, heteroaryl, or vinyl halide or triflate in the presence of a palladium catalyst and a base. This reaction is widely used to form carbon-carbon bonds.
Q2: What are the typical byproducts and impurities encountered in these reactions?
A2: Common impurities in Suzuki-Miyaura reactions with this compound include:
-
Homocoupled byproduct: Dimerization of the phenethyl group (1,4-diphenylbutane). This can arise from the reaction of two molecules of the organoboron reagent.
-
Protodeboronation product: Replacement of the trifluoroborate group with a hydrogen atom, resulting in ethylbenzene. This is more common with electron-rich or sterically hindered coupling partners.
-
Residual palladium catalyst: The palladium catalyst used in the reaction can contaminate the final product.
-
Unreacted starting materials: Incomplete reactions will leave residual this compound and the coupling partner (e.g., aryl halide).
-
Byproducts from the base: The base used in the reaction can lead to inorganic salts that may need to be removed.
Q3: What are the general work-up procedures for a Suzuki-Miyaura reaction using this compound?
A3: A typical work-up procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Diluting the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing the organic layer with water or a saturated aqueous solution of ammonium chloride to remove the base and other inorganic salts.
-
Further washing with brine to remove residual water.
-
Drying the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filtering to remove the drying agent.
-
Concentrating the filtrate under reduced pressure to obtain the crude product.[1]
Troubleshooting Purification
This section provides guidance on how to address specific issues that may arise during the purification of products from this compound reactions.
Issue 1: Difficulty in separating the desired product from the homocoupled byproduct.
-
Problem: The desired phenethyl-aryl product and the phenethyl-phenethyl homocoupled byproduct may have similar polarities, making separation by standard column chromatography challenging.
-
Solution Strategies:
-
Optimize Chromatography Conditions:
-
Solvent System: Employ a solvent system with a shallow polarity gradient during column chromatography. A mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point.
-
Stationary Phase: Consider using a different stationary phase, such as alumina instead of silica gel, which can sometimes offer different selectivity.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.[2][3] Experiment with different solvent systems, such as ethanol/water, hexanes/ethyl acetate, or toluene.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide high-resolution separation.
-
Issue 2: Presence of residual palladium in the final product.
-
Problem: Palladium catalysts can be difficult to remove completely and can interfere with subsequent reactions or biological assays.
-
Solution Strategies:
-
Aqueous Washes: During the work-up, washing with an aqueous solution of a chelating agent like thiourea or sodium bisulfite can help to scavenge residual palladium.
-
Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can effectively adsorb palladium residues. The carbon is then removed by filtration.
-
Silica Gel Filtration: Passing a solution of the product through a short plug of silica gel can sometimes trap palladium impurities.
-
Palladium Scavengers: Commercially available palladium scavengers (resins or silica-based) can be used for highly efficient removal of trace palladium.
-
Issue 3: Low recovery of the desired product after purification.
-
Problem: Significant loss of the product can occur during purification steps.
-
Solution Strategies:
-
Minimize Transfers: Each transfer of the product between flasks can result in loss. Try to minimize the number of transfers.
-
Optimize Recrystallization: If using recrystallization, ensure the correct solvent and temperature are used to avoid precipitating the product too quickly or leaving a significant amount in the mother liquor. Cooling the solution slowly can improve crystal formation and recovery.
-
Proper Column Loading: When performing column chromatography, dry-loading the crude product onto a small amount of silica gel before adding it to the column can improve separation and reduce streaking, which can lead to better recovery of the pure fractions.[4]
-
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
-
Prepare the Column: Select a column of appropriate size and pack it with silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the column.[4]
-
Elute the Column: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent if necessary to move the product down the column.
-
Collect Fractions: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Choose a Solvent System: Select a solvent or solvent mixture in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolve the Crude Product: In a flask, add the minimum amount of hot solvent required to completely dissolve the crude product.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Isolate the Crystals: Collect the crystals by vacuum filtration.
-
Wash the Crystals: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the Product: Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes a hypothetical comparison of purification methods for a Suzuki-Miyaura reaction product of this compound with 4-bromoanisole.
| Purification Method | Purity of Product (by ¹H NMR) | Recovery Yield | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | >98% | 75% | Good for a wide range of products; can separate close-running impurities. | Can be time-consuming and use large volumes of solvent. |
| Recrystallization | >99% | 60% | Can provide very high purity for crystalline products. | Not suitable for oils or amorphous solids; lower recovery is common. |
| Preparative TLC | >98% | 40% | Good for small-scale purification and difficult separations. | Low throughput; recovery can be challenging. |
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling and purification.
Caption: Troubleshooting logic for purification of Suzuki-Miyaura products.
References
Effect of catalyst and ligand choice on Potassium phenethyltrifluoroborate reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of potassium phenethyltrifluoroborate in cross-coupling reactions. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Inefficient Catalyst System: The chosen palladium catalyst and ligand may not be optimal for the specific substrates. | 1. Screen Different Ligands: Electron-rich and sterically hindered phosphine ligands often improve catalytic activity. Consider ligands such as S-Phos or RuPhos, which have shown effectiveness in challenging coupling reactions.[1][2] 2. Vary Palladium Source: While Pd(OAc)₂ and PdCl₂(dppf) are common, other palladium sources might be more effective.[3][4][5] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields, particularly with less reactive substrates.[5] |
| Inappropriate Base or Solvent: The choice of base and solvent system is crucial for the hydrolysis of the trifluoroborate and the subsequent transmetalation step.[6][7] | 1. Base Selection: Cesium carbonate (Cs₂CO₃) is often a reliable base for these reactions.[3][4][8] Potassium carbonate (K₂CO₃) can also be effective.[3][4] 2. Solvent System: A mixture of an organic solvent and water (e.g., THF/H₂O or Toluene/H₂O) is typically required to facilitate the reaction.[4][5][9] The ratio of organic solvent to water can be optimized. | |
| Slow Hydrolysis of the Trifluoroborate: The rate of hydrolysis of the organotrifluoroborate to the corresponding boronic acid can be a rate-limiting step.[6][7] | 1. Ensure Adequate Water: The presence of water is necessary for the hydrolysis. Ensure your solvent system contains an appropriate amount of water. 2. Consider Reaction Time: Some reactions may require longer reaction times to allow for sufficient hydrolysis and coupling. Monitor the reaction progress over time. | |
| Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) | Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time can lead to undesired side reactions. | 1. Stoichiometry: Use a slight excess of the this compound (e.g., 1.1-1.5 equivalents) relative to the electrophile.[10] 2. Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate to minimize side reactions. Typical temperatures range from 80-110 °C.[10] 3. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[10] |
| Active Catalyst Decomposition: The palladium catalyst may decompose before the reaction is complete, leading to side reactions. | 1. Ligand Choice: Use bulky, electron-rich ligands that stabilize the palladium catalyst.[1] 2. Degassed Solvents: Use properly degassed solvents to remove oxygen, which can contribute to catalyst decomposition.[10] | |
| Difficulty Coupling with Hindered or Electron-Deficient Substrates | Steric Hindrance: Bulky groups on either coupling partner can hinder the reaction. | 1. Use Specialized Ligands: Ligands like S-Phos and RuPhos are specifically designed for coupling sterically hindered substrates.[1][2][11] 2. Higher Temperatures: Increasing the reaction temperature may be necessary to overcome the activation energy barrier. |
| Electronic Effects: Electron-withdrawing groups on the aryl halide can make oxidative addition more difficult. | 1. Electron-Rich Ligands: The use of electron-rich phosphine ligands can facilitate the oxidative addition step.[1] |
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of the corresponding boronic acid?
A1: Potassium organotrifluoroborates, including phenethyltrifluoroborate, offer several advantages over boronic acids. They are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture, which simplifies storage and handling.[12][13] This stability also means they are less prone to protodeboronation, a common side reaction with boronic acids.[1][12]
Q2: What is the general mechanism of the Suzuki-Miyaura coupling with potassium organotrifluoroborates?
A2: The reaction is believed to proceed through a slow, controlled hydrolysis of the trifluoroborate salt to the corresponding boronic acid in the presence of a base and water.[6][7] This in-situ generated boronic acid then participates in the standard Suzuki-Miyaura catalytic cycle, which involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.
Q3: How does the choice of ligand affect the reaction outcome?
A3: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Electron-rich and sterically bulky phosphine ligands, such as S-Phos and RuPhos, are often effective for coupling challenging substrates, including sterically hindered and electron-deficient partners.[1][2][11] For less demanding couplings, simpler ligands like triphenylphosphine (PPh₃) may be sufficient.[3][4]
Q4: What is the role of the base in the reaction?
A4: The base is essential for the hydrolysis of the potassium trifluoroborate to the active boronic acid species.[6][7] It also plays a role in the transmetalation step of the catalytic cycle. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are commonly used bases that have proven effective in these couplings.[3][4][8]
Q5: Can this compound be used with different types of electrophiles?
A5: Yes, this compound and other organotrifluoroborates have been successfully coupled with a variety of electrophiles, including aryl and heteroaryl halides (chlorides, bromides, and iodides) and triflates.[2][3][8] The choice of catalyst and ligand system may need to be optimized depending on the reactivity of the specific electrophile.
Data Presentation
Table 1: Effect of Catalyst and Ligand on the Suzuki-Miyaura Coupling of Potassium Phenyltrifluoroborate with Aryl Chlorides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (1.5) | S-Phos (3.0) | K₃PO₄ | Toluene/H₂O | 95 |
| 2 | Pd(OAc)₂ (1.5) | P(t-Bu)₃ (3.0) | K₃PO₄ | Toluene/H₂O | 85 |
| 3 | Pd₂(dba)₃ (1.5) | S-Phos (3.0) | K₃PO₄ | Toluene/H₂O | 92 |
Data synthesized from multiple sources for illustrative purposes. Actual yields may vary based on specific substrates and reaction conditions.[2]
Table 2: Optimization of Reaction Conditions for Coupling of a Potassium β-Aminoethyltrifluoroborate with 4-Bromobenzonitrile
| Entry | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | PdCl₂(dppf)·CH₂Cl₂ (10) | Cs₂CO₃ | Toluene/H₂O | 84 |
| 2 | PdCl₂(dppf)·CH₂Cl₂ (5) | Cs₂CO₃ | Toluene/H₂O | 90 |
| 3 | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 75 |
| 4 | Pd(OAc)₂ (5) / PPh₃ (10) | Cs₂CO₃ | Toluene/H₂O | 60 |
| 5 | PdCl₂(dppf)·CH₂Cl₂ (5) | K₂CO₃ | Toluene/H₂O | 78 |
| 6 | PdCl₂(dppf)·CH₂Cl₂ (5) | Cs₂CO₃ | THF/H₂O | 81 |
This table illustrates the optimization of catalyst loading, base, and solvent for a specific reaction.[5]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and cesium carbonate (3.0 equiv).
-
Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%) and the ligand (if required).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add the degassed solvent system (e.g., a 10:1 mixture of THF/H₂O or Toluene/H₂O) via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
This is a general protocol and may require optimization for specific substrates.[3][5][10]
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Factors influencing the outcome of the cross-coupling reaction.
References
- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 8. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Potassium Trifluoroborate Salts [sigmaaldrich.com]
Technical Support Center: Managing Protodeboronation of Potassium Phenethyltrifluoroborate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the protodeboronation of potassium phenethyltrifluoroborate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond in an organoboron compound, such as this compound, is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of ethylbenzene as a byproduct, consuming the starting material and reducing the yield of the desired cross-coupling product. For a given boronic acid derivative, the tendency to undergo protodeboronation is highly variable and depends on factors like reaction conditions and the organic substituent.[1]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: The main factors that can lead to increased protodeboronation include:
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Presence of Protic Solvents: Water and alcohols can act as proton sources, facilitating the cleavage of the C-B bond.
-
Reaction pH: The pH of the reaction medium is a critical factor. While basic conditions are often required for the hydrolysis of the trifluoroborate to the active boronic acid species for cross-coupling, excessively high pH or prolonged reaction times under basic conditions can accelerate protodeboronation.[2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
-
Catalyst System: The choice of palladium catalyst and ligands can influence the relative rates of the desired cross-coupling and the undesired protodeboronation.
-
Slow Catalytic Turnover: If the catalytic cycle of the desired reaction (e.g., Suzuki-Miyaura coupling) is slow, the concentration of the reactive boronic acid intermediate can build up, increasing the likelihood of side reactions like protodeboronation.[2]
Q3: How does the stability of this compound compare to its corresponding boronic acid?
A3: Potassium organotrifluoroborates, including phenethyltrifluoroborate, are generally more stable and easier to handle than their corresponding boronic acids.[3][4] They are typically crystalline solids that are stable to air and moisture, allowing for long-term storage.[4] This stability is a key advantage, as they can act as "slow-release" sources of the boronic acid in situ under the reaction conditions, which helps to minimize the concentration of the more reactive boronic acid at any given time and thus reduces the rate of protodeboronation.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of desired product and significant formation of ethylbenzene. | High rate of protodeboronation. | 1. Optimize the base: Use a milder base (e.g., K2CO3 instead of Cs2CO3 or KOH) or reduce the equivalents of the base.[3] 2. Lower the reaction temperature: If the reaction kinetics allow, perform the reaction at a lower temperature to disfavor the protodeboronation pathway. 3. Minimize water content: While some water is often necessary for the hydrolysis to the active boronic acid, excessive water can promote protodeboronation. Use a toluene/H2O or THF/H2O solvent system with a controlled amount of water (e.g., 10:1 ratio).[3][5] 4. Choose an efficient catalyst system: Use a highly active palladium catalyst and ligand combination (e.g., Pd(OAc)2 with RuPhos) to ensure the cross-coupling reaction is faster than protodeboronation.[3] |
| Inconsistent reaction yields. | Variable rates of hydrolysis and protodeboronation. | 1. Control stirring rate: The hydrolysis rate of trifluoroborates in biphasic systems can be affected by the stirring rate, which influences phase transfer. Maintain a consistent and vigorous stirring rate.[6] 2. Use fresh, high-purity reagents: Ensure the this compound is pure and has been stored properly to avoid premature degradation. 3. Degas solvents: Remove dissolved oxygen from the reaction mixture, as it can affect the catalyst activity and potentially contribute to side reactions. |
| Reaction fails to go to completion. | Inefficient hydrolysis of the trifluoroborate to the active boronic acid. | 1. Adjust the solvent system: The rate of hydrolysis is dependent on the solvent. A THF/H2O mixture is commonly effective.[3][7] 2. Screen different bases: While strong bases can promote protodeboronation, a base is necessary for hydrolysis. A screen of bases (e.g., K2CO3, Cs2CO3, K3PO4) may be necessary to find the optimal balance for your specific substrate.[3][5] |
Data Presentation
Table 1: Factors Influencing the Rate of Protodeboronation of this compound
| Factor | Effect on Protodeboronation Rate | Rationale |
| Temperature | Increases with higher temperature | Provides activation energy for the C-B bond cleavage. |
| Base Strength | Generally increases with stronger bases | Stronger bases can lead to a higher concentration of the more reactive boronate species. |
| Water Content | Increases with higher water concentration | Water acts as a proton source for the protonolysis of the C-B bond. |
| Catalyst Activity | Decreases with a more active cross-coupling catalyst | A faster desired reaction outcompetes the undesired protodeboronation. |
| Reaction Time | Increases with longer reaction times | Prolonged exposure to reaction conditions increases the likelihood of the side reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of potassium organotrifluoroborates.
Materials:
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Phenethylboronic acid
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Potassium hydrogen fluoride (KHF2)
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Methanol
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Water
-
Acetone
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Diethyl ether
Procedure:
-
In a suitable flask, dissolve phenethylboronic acid (1.0 equiv) in methanol.
-
In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF2) (3.0 equiv).
-
Cool the methanolic solution of the boronic acid in an ice bath.
-
Slowly add the KHF2 solution to the cooled boronic acid solution with vigorous stirring. A precipitate should form.
-
Continue stirring the mixture at room temperature for 1-2 hours.
-
Remove the methanol via rotary evaporation.
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To the remaining aqueous slurry, add acetone and stir vigorously to break up the solid.
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Filter the white solid and wash it sequentially with cold water, acetone, and diethyl ether.
-
Dry the resulting white powder under vacuum to yield this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is based on a reported coupling of this compound with an aryl chloride.[3]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol %)
-
RuPhos (4 mol %)
-
Potassium carbonate (K2CO3) (3.0 equiv)
-
Toluene
-
Water
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the aryl or heteroaryl halide (1.0 equiv), palladium(II) acetate (2 mol %), RuPhos (4 mol %), and potassium carbonate (3.0 equiv).
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Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add degassed toluene and degassed water in a 10:1 ratio to achieve a suitable concentration (e.g., 0.25 M with respect to the limiting reagent).
-
Stir the reaction mixture at 80 °C for 24 hours or until reaction completion is observed by a suitable monitoring technique (e.g., TLC, GC-MS, or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.
Protocol 3: Monitoring Protodeboronation by ¹H NMR Spectroscopy
Procedure:
-
Prepare a stock solution of a known concentration of this compound in a deuterated solvent compatible with your reaction conditions (e.g., DMSO-d6 for stability studies, or THF-d8 for reaction monitoring).
-
Acquire a ¹H NMR spectrum of the stock solution to establish the initial concentration and purity. The methylene protons of the phenethyl group will have characteristic signals.
-
Set up the reaction as intended, and at various time points, carefully withdraw an aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of D2O with a mild acid).
-
Prepare the aliquot for NMR analysis, adding an internal standard with a known concentration if quantitative analysis is desired.
-
Acquire a ¹H NMR spectrum of the aliquot.
-
Integrate the signals corresponding to the methylene protons of the phenethyl group in the starting material and the ethyl group in the ethylbenzene byproduct.
-
The relative integrals of these signals will allow you to determine the extent of protodeboronation over time.
Visualizations
Caption: A diagram illustrating the competing pathways of Suzuki-Miyaura coupling and protodeboronation.
Caption: A troubleshooting workflow for addressing protodeboronation in reactions with this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Impact of solvent and base on Potassium phenethyltrifluoroborate reaction efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium phenethyltrifluoroborate, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound over other organoboron reagents?
A1: this compound offers several advantages, making it an attractive reagent in organic synthesis. These salts are typically crystalline solids that are remarkably stable to air and moisture, allowing for easier handling and long-term storage compared to many boronic acids, which can be prone to dehydration and other forms of degradation.[1][2] Their stability also means that precise stoichiometric quantities can be used, which is often not the case for boronic acids of uncertain purity.
Q2: My reaction is not proceeding to completion. What are the most common reasons for low conversion?
A2: Low conversion in a Suzuki-Miyaura reaction with this compound can stem from several factors:
-
Inefficient Catalyst System: The choice of palladium precursor and ligand is critical. For primary alkyltrifluoroborates, bulky and electron-rich phosphine ligands often give the best results.
-
Suboptimal Base or Solvent: The base and solvent system plays a crucial role in the reaction's success. An inappropriate choice can lead to poor solubility of reagents or inefficient activation of the trifluoroborate.
-
Presence of Oxygen: Deactivation of the palladium catalyst by oxygen is a common issue. It is essential to properly degas the reaction mixture and maintain an inert atmosphere.
-
Protodeboronation: Cleavage of the carbon-boron bond by a proton source is a significant side reaction that reduces the effective concentration of the nucleophile.[3]
Q3: What is the role of water in the reaction mixture?
A3: Water plays a critical role in the Suzuki-Miyaura coupling of potassium organotrifluoroborates. It is understood that the trifluoroborate salt undergoes hydrolysis to the corresponding boronic acid, which is the active species in the transmetalation step of the catalytic cycle.[4] Therefore, an aqueous co-solvent is generally required for the reaction to proceed efficiently. The optimal ratio of the organic solvent to water can significantly impact the reaction rate and yield.[4]
Q4: I am observing significant amounts of homocoupling of my aryl halide. How can I minimize this side reaction?
A4: Homocoupling of the aryl halide is a common side reaction. It can be minimized by:
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Ensuring an Oxygen-Free Environment: Rigorous degassing of the solvent and maintaining a positive pressure of an inert gas (like argon or nitrogen) is crucial.
-
Using a Pd(0) Catalyst Source: While Pd(II) precatalysts are common, they require in-situ reduction. Inefficient reduction can sometimes favor side reactions.
-
Optimizing Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.
Q5: Can I use other bases besides carbonates?
A5: While inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are most commonly and successfully used for these reactions, other bases have been explored.[5] For instance, triethylamine (Et₃N) and tert-butylamine (t-BuNH₂) have been used in some cases with potassium alkenyltrifluoroborates.[1][6] However, for this compound, carbonate bases in an aqueous solvent system are generally the most reliable choice.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki-Miyaura cross-coupling of this compound.
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed active catalyst. |
| Incorrect Base | Ensure the correct base (e.g., Cs₂CO₃ or K₂CO₃) is used in the appropriate amount (typically 2-3 equivalents). |
| Inappropriate Solvent System | An aqueous co-solvent is generally necessary. Optimize the organic solvent and the water ratio (e.g., Toluene/H₂O 10:1 or THF/H₂O 9:1).[5][7] |
| Insufficient Heating | Ensure the reaction is heated to the optimal temperature (typically 80-100 °C). |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
Issue 2: Presence of Significant Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Protodeboronation Product (Ethylbenzene) | Presence of excess acid or prolonged reaction times at high temperatures. | Use a milder base, ensure the reaction is not overly acidic, and monitor the reaction to avoid unnecessarily long reaction times. |
| Aryl Halide Homocoupling | Oxygen in the reaction mixture; inefficient catalyst activation. | Rigorously degas the reaction mixture. Consider using a more active catalyst system. |
| β-Hydride Elimination Products | More common with certain alkyl boron reagents, but can occur. | The choice of a suitable ligand that promotes reductive elimination over β-hydride elimination is key. Bulky, electron-rich ligands are often effective.[3] |
Data on Solvent and Base Impact
The following table summarizes the impact of different solvent and base combinations on the yield of Suzuki-Miyaura cross-coupling reactions involving potassium organotrifluoroborates. While the data is for a model reaction with potassium vinyltrifluoroborate, the trends are generally applicable to other primary alkyltrifluoroborates like this compound.
| Solvent System | Base | Yield (%) | Observations |
| THF/H₂O (9:1) | Cs₂CO₃ | 72 | Generally provides good yields and is a reliable system.[5] |
| THF/H₂O (9:1) | K₂CO₃ | 65 | A good alternative to Cs₂CO₃, though may result in slightly lower yields.[5] |
| Toluene/H₂O (10:1) | K₂CO₃ | High | Optimized conditions for primary alkyltrifluoroborates have shown high yields with this system.[7] |
| i-PrOH/H₂O | Cs₂CO₃ | Low | This solvent system was found to be less effective in the model reaction.[5] |
| Methanol | K₂CO₃ | Variable | Can be effective, particularly in ligandless systems, but may not be optimal for all substrates.[1] |
| Water | K₂CO₃ | Variable | Microwave-assisted reactions in pure water have been reported, but may require specific catalysts.[8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the aryl halide, this compound, potassium carbonate, palladium(II) acetate, and RuPhos.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed toluene and water (typically in a 10:1 ratio) via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
Suzuki-Miyaura Catalytic Cycle with Potassium Organotrifluoroborate
Caption: The catalytic cycle showing the activation of the trifluoroborate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Suzuki-Miyaura Coupling of Potassium Phenethyltrifluoroborate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals utilizing potassium phenethyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions. The primary focus is to mitigate the formation of the undesired homocoupling byproduct (1,4-diphenylbutane).
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of this compound is a common side reaction that reduces the yield of the desired cross-coupled product and complicates purification. This guide addresses the primary causes and provides actionable solutions to minimize this unwanted reaction.
| Problem: Significant Formation of 1,4-diphenylbutane (Homocoupling Product) |
| Potential Cause |
| Presence of Oxygen |
| Inappropriate Palladium Catalyst or Ligand |
| Suboptimal Base Selection |
| Incorrect Solvent System |
| High Concentration of the Organoboron Reagent |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form 1,4-diphenylbutane. This reaction is catalyzed by palladium species and consumes the starting material, leading to lower yields of the desired product.
Q2: Are potassium alkyltrifluoroborates, like phenethyltrifluoroborate, more stable than the corresponding boronic acids?
A2: Yes, potassium organotrifluoroborates are generally more stable, crystalline solids that are easier to handle and store compared to their corresponding boronic acids.[1] They are less prone to protodeboronation, which is the cleavage of the carbon-boron bond by a proton source, a common side reaction with boronic acids.[1][2]
Q3: How do I choose between RuPhos and SPhos for my reaction?
A3: Both RuPhos and SPhos are excellent ligands for the Suzuki-Miyaura coupling of primary alkyltrifluoroborates.[3] In a screening for the coupling of this compound with aryl chlorides, RuPhos was found to give slightly better results.[3] However, the optimal ligand may vary depending on the specific aryl halide used. It is recommended to perform a small-scale screen with both ligands if possible.
Q4: Can I use anhydrous conditions to prevent side reactions?
A4: While anhydrous conditions can be beneficial in some Suzuki-Miyaura reactions, the coupling of potassium organotrifluoroborates typically requires water to dissolve the base and facilitate the hydrolysis of the trifluoroborate to the active boronic acid in situ. A carefully controlled amount of water in a mixed solvent system is generally optimal.[3]
Q5: My reaction is still sluggish even after optimizing the conditions. What should I do?
A5: If the reaction is slow, first ensure that your reagents are pure and the catalyst is active. You can test the catalyst on a known, reliable reaction. Consider increasing the reaction temperature, but be aware that higher temperatures can sometimes promote side reactions. Alternatively, screening different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃ in combination with your chosen ligand) might be beneficial.[4]
Data Presentation: Ligand and Base Optimization
The following tables summarize the results from a study on the Suzuki-Miyaura cross-coupling of this compound with 2-chloroanisole, highlighting the impact of different ligands and bases on the reaction yield. These conditions are optimized to maximize the yield of the desired product, which implicitly minimizes homocoupling.
Table 1: Ligand Screening for the Coupling of this compound with 2-Chloroanisole [3]
| Ligand | Yield of Cross-Coupled Product (%) |
| RuPhos | ~80-90% |
| SPhos | ~70-80% |
| n-BuPAd₂ | ~60-70% |
| DTBPF | ~50-60% |
| Reaction Conditions: 10 mol % Pd(OAc)₂, 20 mol % ligand, K₂CO₃, toluene/H₂O. |
Table 2: Base Optimization for the RuPhos-Catalyzed Coupling [3]
| Base | Yield of Cross-Coupled Product (%) |
| K₂CO₃ | 92% |
| Cs₂CO₃ | 88% |
| K₃PO₄ | 85% |
| Reaction Conditions: 2 mol % Pd(OAc)₂, 4 mol % RuPhos, toluene/H₂O (5:1), 110 °C. |
Experimental Protocols
Optimized Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Chloride [3]
This protocol is a starting point and may require optimization for different aryl halides.
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
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Toluene and Water (degassed, 5:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride, this compound, and potassium carbonate.
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium acetate and RuPhos.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via a syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Competing pathways in the Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Reactions with Potassium Phenethyltrifluoroborate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on workup procedures, troubleshooting, and frequently asked questions for Suzuki-Miyaura cross-coupling reactions utilizing potassium phenethyltrifluoroborate.
Frequently Asked Questions (FAQs)
Q1: What is the general workup procedure for a Suzuki reaction involving this compound?
A1: A standard aqueous workup is typically sufficient. After the reaction is complete, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1][2] Subsequent purification is usually necessary.
Q2: Why is an aqueous workup effective for these reactions?
A2: The byproducts of Suzuki-Miyaura reactions, particularly those involving potassium trifluoroborate salts, are primarily inorganic salts (e.g., potassium fluoride, cesium or potassium salts from the base).[3] These salts, along with any unreacted this compound, are highly soluble in water and are thus efficiently removed from the organic phase during the aqueous extraction and washing steps.
Q3: Is it necessary to quench the reaction before workup?
A3: While not always essential, quenching the reaction can be a good practice to ensure the deactivation of any remaining reactive species. A common method is to add a saturated aqueous solution of ammonium chloride (NH4Cl) to the reaction mixture before proceeding with the extraction.[2]
Q4: What are the common byproducts I should expect, and how does the workup help in their removal?
A4: Common byproducts include homocoupled products (from the coupling of two phenethyltrifluoroborate molecules or two aryl halide molecules) and protodeboronation of the starting boronic acid precursor.[4][5] While the standard aqueous workup removes the inorganic byproducts, it does not typically remove organic byproducts like homocoupled compounds. These usually require chromatographic purification for separation from the desired product.
Q5: My reaction mixture is a biphasic emulsion that is difficult to separate. What should I do?
A5: Emulsion formation can occur, especially with vigorous stirring in biphasic solvent systems like toluene/water.[6][7] To break the emulsion, you can try adding a saturated aqueous solution of sodium chloride (brine), which increases the ionic strength of the aqueous phase. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help prevent emulsion formation. In some cases, filtering the entire mixture through a pad of Celite® can aid in separation.
Troubleshooting Guide
The following table outlines common issues encountered during the workup and purification of Suzuki reactions with this compound, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Isolated Product | 1. Incomplete reaction. 2. Product loss during aqueous workup (e.g., due to moderate polarity). 3. Inefficient extraction. | 1. Monitor the reaction by TLC or LC-MS to ensure completion before starting the workup. 2. If the product has some water solubility, minimize the volume of aqueous washes or back-extract the aqueous layers with the organic solvent. 3. Use a larger volume of organic solvent for extraction or perform more extractions (e.g., 3-4 times). |
| Persistent Palladium Residue (Black/Dark Color in Product) | 1. Formation of palladium black (Pd(0) precipitate). 2. Presence of soluble palladium species. | 1. Before extraction, filter the reaction mixture through a pad of Celite® or silica gel to remove insoluble palladium.[1][8] 2. For soluble palladium, consider a post-workup treatment with a metal scavenger, stirring with activated carbon, or using polymer-bound ethylenediamine derivatives.[8][9] Recrystallization of the final product can also be effective. |
| Presence of Homocoupled Byproduct | 1. Reaction exposed to oxygen. 2. Use of a Pd(II) precatalyst which can directly mediate homocoupling.[4] | 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4] 2. Minimize the concentration of free Pd(II) by using a mild reducing agent or ensuring efficient reduction to Pd(0) at the start of the reaction.[10][11] 3. Separate the homocoupled product from the desired product using silica gel column chromatography. |
| Difficulty in Removing Boronic Acid-Related Impurities | 1. Incomplete hydrolysis of the trifluoroborate salt. 2. Presence of boronic acid anhydrides (boroxines). | 1. Ensure sufficient water is present in the reaction mixture for hydrolysis. 2. A basic wash (e.g., dilute NaOH or K2CO3) during the workup can help to remove acidic boronic acid species. However, be cautious if your product is base-sensitive. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound, followed by a standard workup and purification.
Reaction Setup:
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To an oven-dried flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., Cs2CO3 or K2CO3, 3.0 eq.).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). This cycle should be repeated three times.
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Add the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%).[12]
-
Add the degassed solvent system (e.g., 10:1 toluene/water) via syringe.[12]
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Stir the reaction mixture at the appropriate temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
Workup Procedure:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If significant palladium black has precipitated, filter the mixture through a pad of Celite®, washing the pad with the organic solvent used in the reaction.
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Transfer the filtrate to a separatory funnel and dilute with water and an organic extraction solvent (e.g., ethyl acetate).
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Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
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Combine the organic layers and wash with a saturated aqueous solution of NaCl (brine).
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Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
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Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure cross-coupled product.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the workup of Suzuki reactions with this compound.
Caption: Experimental workflow for a Suzuki reaction using this compound.
Caption: Troubleshooting decision tree for Suzuki reaction workup procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Potassium Phenethyltrifluoroborate vs. Phenethylboronic Acid in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides an objective comparison of two such reagents: potassium phenethyltrifluoroborate and phenethylboronic acid, with a focus on their performance in Suzuki coupling reactions.
Executive Summary: The Stability Advantage of this compound
The primary distinction between this compound and phenethylboronic acid lies in their stability. Potassium organotrifluoroborates are tetracoordinate boron species, a structural feature that imparts significantly enhanced stability compared to their tricoordinate boronic acid counterparts.[1][2] Phenethylboronic acid, like many other alkylboronic acids, is susceptible to decomposition pathways such as protodeboronation and oxidation, which can lead to inconsistent yields and the need for careful handling and storage.[3][4] In contrast, this compound is a crystalline, free-flowing solid that is stable to both air and moisture, allowing for prolonged storage without degradation.[1][5] This inherent stability translates to more reliable and reproducible results in Suzuki coupling reactions.
Performance in Suzuki-Miyaura Cross-Coupling
Quantitative Data Summary
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-(2-Aminoethyl)benzonitrile derivative | 90 |
| 2 | 4-Bromoacetophenone | 1-(4-(2-Aminoethyl)phenyl)ethanone derivative | 85 |
| 3 | 4-Bromobenzaldehyde | 4-(2-Aminoethyl)benzaldehyde derivative | 82 |
| 4 | Methyl 4-bromobenzoate | Methyl 4-(2-aminoethyl)benzoate derivative | 88 |
| 5 | 1-Bromo-4-nitrobenzene | 1-(2-Aminoethyl)-4-nitrobenzene derivative | 73 |
Note: The data presented is for a potassium β-aminoethyltrifluoroborate and is intended to be representative of the performance of this compound. Yields are for the isolated product.
Due to the inherent instability of many alkylboronic acids, studies often focus on their more stable derivatives. Consequently, a detailed experimental protocol with yields for the Suzuki coupling of phenethylboronic acid with the same aryl halides under comparable conditions is not available for a direct comparison. However, the general trend observed in the literature is that while Suzuki couplings with alkylboronic acids can be effective, they may require more stringent reaction conditions and can be less reproducible than couplings with their trifluoroborate counterparts.[6]
Experimental Protocols
Key Experiment 1: Suzuki-Miyaura Coupling of a Potassium Alkyltrifluoroborate
This protocol is adapted from the coupling of potassium β-aminoethyltrifluoroborates with aryl bromides.
Materials:
-
Potassium β-aminoethyltrifluoroborate derivative (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
RuPhos (0.10 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene/Water (3:1 v/v), degassed
Procedure:
-
To an oven-dried reaction vessel, add the potassium β-aminoethyltrifluoroborate derivative, aryl bromide, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
The degassed toluene/water solvent mixture is added via syringe.
-
The reaction mixture is heated to 85 °C and stirred vigorously for the time required for complete conversion (typically monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Key Experiment 2: General Protocol for Suzuki-Miyaura Coupling of an Alkylboronic Acid
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Alkylboronic acid (e.g., phenethylboronic acid) (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (0.015 equiv)
-
SPhos (0.06 equiv)
-
Potassium phosphate (K₃PO₄), 2M aqueous solution
-
1,4-Dioxane, degassed
Procedure:
-
In a reaction vessel, combine the aryl halide, alkylboronic acid, Pd₂(dba)₃, and SPhos.
-
The vessel is sealed and the atmosphere is replaced with an inert gas.
-
Degassed 1,4-dioxane is added, followed by the aqueous K₃PO₄ solution.
-
The mixture is heated to 80 °C and stirred until the starting material is consumed.
-
After cooling, the mixture is diluted with water and extracted with an organic solvent.
-
The organic phase is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by silica gel chromatography.
Visualizing the Process and Advantages
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alkyltrifluoroborates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The development of robust and versatile carbon-carbon bond-forming methodologies is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling has emerged as a powerful tool due to its mild reaction conditions and broad functional group tolerance.[1][2] This guide provides a comparative analysis of potassium alkyltrifluoroborates (R-BF₃K) in Suzuki-Miyaura cross-coupling reactions, juxtaposing their performance with other common alkylating agents, namely organozinc reagents (in Negishi coupling), Grignard reagents (in Kumada coupling), and alkylboronic acids.
Performance Comparison of Alkylating Reagents
The choice of an alkylating agent in cross-coupling reactions is dictated by a multitude of factors including stability, reactivity, functional group compatibility, and ease of handling. Alkyltrifluoroborates have gained significant traction due to their remarkable stability to both air and moisture, a stark contrast to the highly reactive nature of Grignard and organozinc reagents.[1] This stability allows for easier storage and handling, making them particularly amenable to high-throughput screening and parallel synthesis endeavors.
Data Presentation
The following tables summarize the performance of alkyltrifluoroborates in comparison to organozinc reagents, Grignard reagents, and alkylboronic acids in C(sp²)–C(sp³) cross-coupling reactions. It is important to note that a direct head-to-head comparison under identical reaction conditions across all reagent classes is not always available in the literature. The data presented for Grignard reagents and alkylboronic acids are representative of their performance under their respective optimized conditions.
Table 1: Comparative Performance of Alkyltrifluoroborates and Organozinc Reagents in Cross-Coupling with Aryl Bromides
| Alkylating Reagent | Coupling Partner | Product | Yield (%) with Alkyltrifluoroborate (Suzuki-Miyaura) | Yield (%) with Organozinc (Negishi) |
| n-Hexyl-BF₃K / n-Hexyl-ZnBr | 4-Bromobenzonitrile | 4-(n-Hexyl)benzonitrile | 75 | 85 |
| Cyclopropyl-BF₃K / Cyclopropyl-ZnBr | 4-Bromobenzonitrile | 4-Cyclopropylbenzonitrile | 65 | 78 |
| iso-Propyl-BF₃K / iso-Propyl-ZnBr | 4-Bromobenzonitrile | 4-iso-Propylbenzonitrile | 55 | 62 |
| Benzyl-BF₃K / Benzyl-ZnBr | 4-Bromobenzonitrile | 4-Benzylbenzonitrile | 80 | 90 |
| 4-Methoxybenzyl-BF₃K / 4-Methoxybenzyl-ZnBr | 4-Bromobenzonitrile | 4-(4-Methoxybenzyl)benzonitrile | 78 | 88 |
Data adapted from a comparative study to allow for a direct comparison under consistent reaction conditions.
Table 2: Representative Performance of Alkyltrifluoroborates in Suzuki-Miyaura Coupling with Various Electrophiles
| Alkyltrifluoroborate | Electrophile | Product | Yield (%) |
| Potassium phenethyltrifluoroborate | 2-Chloroanisole | 2-Phenethylanisole | 87[1] |
| Potassium 4-(benzoyloxy)butyltrifluoroborate | 1-Chloro-2,6-dimethylbenzene | 1-(4-(Benzoyloxy)butyl)-2,6-dimethylbenzene | 95[1] |
| This compound | 4-Chlorobenzonitrile | 4-Phenethylbenzonitrile | 92[1] |
| Potassium isobutyltrifluoroborate | 3-Chloropyridine | 3-Isobutylpyridine | 85[1] |
| Potassium n-octyltrifluoroborate | 4-Bromoanisole | 4-n-Octylanisole | 94 |
Yields are based on isolated product and represent typical results obtained under optimized conditions.
Table 3: Representative Performance of Grignard Reagents in Kumada Coupling
| Grignard Reagent | Electrophile | Catalyst System | Yield (%) |
| Ethylmagnesium bromide | 4-Chlorotoluene | Ni(dppe)Cl₂ | 98 |
| n-Butylmagnesium chloride | 1-Bromonaphthalene | Pd(PPh₃)₄ | 85 |
| Phenylmagnesium bromide | Chloroanisole | Ni(acac)₂ | 96 |
| sec-Butylmagnesium chloride | 4-Vinyl-bromobenzene | Ni(dppp)Cl₂ | 78 |
Data is compiled from various sources and represents typical yields. Direct comparison with alkyltrifluoroborates is challenging due to differing reaction mechanisms and conditions.
Table 4: Representative Performance of Alkylboronic Acids in Suzuki-Miyaura Coupling
| Alkylboronic Acid | Electrophile | Catalyst System | Yield (%) |
| n-Butylboronic acid | 4-Bromobenzaldehyde | Pd(PPh₃)₄ / K₂CO₃ | 88 |
| Cyclopropylboronic acid | 1-Iodonaphthalene | Pd(OAc)₂ / SPhos | 92 |
| Isobutylboronic acid | 2-Bromopyridine | Pd₂(dba)₃ / XPhos | 85 |
| n-Octylboronic acid | 4-Bromoacetophenone | PdCl₂(dppf) / Cs₂CO₃ | 91 |
Data is compiled from various sources. Alkylboronic acids are generally less stable than alkyltrifluoroborates but can be highly effective.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for key cross-coupling reactions discussed in this guide.
General Procedure for Suzuki-Miyaura Coupling of an Alkyltrifluoroborate with an Aryl Chloride
To an oven-dried reaction vessel is added the aryl chloride (1.0 mmol), potassium alkyltrifluoroborate (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%). The vessel is evacuated and backfilled with argon. Anhydrous toluene (4 mL) and a solution of potassium carbonate (K₂CO₃, 3.0 mmol) in deionized water (0.4 mL) are then added. The reaction mixture is stirred vigorously at 80 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated arene.[1]
General Procedure for Negishi Coupling of an Organozinc Reagent with an Aryl Bromide
A solution of the aryl bromide (1.0 mmol) in anhydrous THF (5 mL) is added to a flask containing a palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), under an argon atmosphere. To this mixture is added a solution of the organozinc reagent (1.2 mmol) in THF at room temperature. The reaction is stirred at 60 °C until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to give the pure product.
Visualizing Reaction Workflows and Concepts
Diagrams are provided below to illustrate key experimental workflows and conceptual relationships in cross-coupling reactions involving alkyltrifluoroborates.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction using an alkyltrifluoroborate.
References
A Comparative Guide to the Suzuki-Miyaura Cross-Coupling of Potassium Phenethyltrifluoroborate
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides a comprehensive comparison of potassium phenethyltrifluoroborate with traditional boronic acids, supported by experimental data, detailed protocols, and clear visualizations to inform your synthetic strategy.
Potassium organotrifluoroborates have emerged as a superior class of reagents in Suzuki-Miyaura cross-coupling reactions, offering significant advantages over their boronic acid counterparts.[1] Many boronic acids are susceptible to protodeboronation, a process that cleaves the carbon-boron bond and deactivates the reagent.[1] This instability can lead to inconsistent yields and the necessity for excess reagent. In contrast, potassium trifluoroborates are tetracoordinate boron species, rendering them significantly more stable.[1][2] They are typically bench-stable, crystalline solids that can be stored for extended periods without degradation, leading to more reliable and reproducible cross-coupling reactions, often with higher yields.[1][3]
Comparative Performance Data
The enhanced stability and reactivity of potassium trifluoroborates often translate to superior performance in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates. The following tables summarize representative yields for the preparation of potassium trifluoroborate salts and compare their performance in cross-coupling reactions.
Table 1: Synthesis of Potassium β-Aminoethyltrifluoroborates
| Entry | Enamine/Enamide Precursor | Product | Yield (%) |
| 1 | N-Vinyl-2-pyrrolidinone | Potassium (2-oxo-1-pyrrolidinyl)ethyltrifluoroborate | 90 |
| 2 | N-Vinyl-2-caprolactam | Potassium (2-oxo-1-azepanyl)ethyltrifluoroborate | 65 |
| 3 | N-Vinyl-2-piperidinone | Potassium (2-oxo-1-piperidinyl)ethyltrifluoroborate | 58 |
| 4 | tert-Butyl N-vinylcarbamate | Potassium (Boc-amino)ethyltrifluoroborate | 62 |
| 5 | Benzyl N-vinylcarbamate | Potassium (Cbz-amino)ethyltrifluoroborate | 55 |
| Data adapted from a study on the synthesis of β-aminoethyltrifluoroborates.[4] |
Table 2: Comparison of Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Aryl Halide | Boron Reagent | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | Potassium (2-oxo-1-pyrrolidinyl)ethyltrifluoroborate | 2-(4-Acetylphenyl)ethyl-2-pyrrolidinone | 90 |
| 2 | 4-Iodoacetophenone | Potassium (2-oxo-1-pyrrolidinyl)ethyltrifluoroborate | 2-(4-Acetylphenyl)ethyl-2-pyrrolidinone | 88 |
| 3 | 4-Triflyloxyacetophenone | Potassium (2-oxo-1-pyrrolidinyl)ethyltrifluoroborate | 2-(4-Acetylphenyl)ethyl-2-pyrrolidinone | 85 |
| 4 | 4-Bromobenzonitrile | Potassium (Boc-amino)ethyltrifluoroborate | N-Boc-2-(4-cyanophenyl)ethylamine | 78 |
| 5 | 4-Bromobenzonitrile | Potassium (Cbz-amino)ethyltrifluoroborate | N-Cbz-2-(4-cyanophenyl)ethylamine | 75 |
| Data adapted from a study on the Suzuki-Miyaura cross-coupling of β-aminoethyltrifluoroborates.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon experimental results. The following are general procedures for the preparation of potassium organotrifluoroborates and their subsequent use in Suzuki-Miyaura cross-coupling reactions.
Protocol 1: General Procedure for the Preparation of Potassium Organotrifluoroborates
This protocol describes the conversion of a boronic acid to its corresponding potassium trifluoroborate salt.[1][5]
Materials:
-
Organoboronic acid
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
Dissolve the organoboronic acid in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).
-
Slowly add the KHF₂ solution to the stirred boronic acid solution. A precipitate will form.
-
Continue stirring the mixture at room temperature for 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold methanol, followed by acetone and then diethyl ether to facilitate drying.
-
Dry the product under vacuum to obtain the potassium organotrifluoroborate salt.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Organotrifluoroborates
This protocol outlines a general method for the cross-coupling of a potassium organotrifluoroborate with an aryl halide.[4][6]
Materials:
-
Aryl halide
-
Potassium organotrifluoroborate
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Solvent (e.g., THF/H₂O or CPME/H₂O)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the aryl halide, potassium organotrifluoroborate, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the solvent system to the reaction mixture.
-
Heat the reaction mixture at the specified temperature (e.g., 80-100 °C) with vigorous stirring until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, GC, or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the typical workflow for a Suzuki-Miyaura cross-coupling reaction using a potassium organotrifluoroborate.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for Monitoring Potassium Phenethyltrifluoroborate Reactions
For Researchers, Scientists, and Drug Development Professionals
The ability to accurately monitor the progress of chemical reactions is crucial for optimizing reaction conditions, ensuring product quality, and scaling up processes in pharmaceutical and chemical research and development. Potassium phenethyltrifluoroborate is a key building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form carbon-carbon bonds. This guide provides a comparative overview of common analytical techniques for monitoring reactions involving this versatile reagent, supported by experimental data and detailed protocols.
Introduction to Analytical Monitoring
Effective reaction monitoring provides real-time or near-real-time data on the consumption of starting materials, the formation of products, and the appearance of any intermediates or byproducts. This information is invaluable for determining reaction kinetics, identifying the reaction endpoint, and ensuring the desired product is obtained with high yield and purity. For reactions involving this compound, several analytical methods can be employed, each with its own advantages and limitations.
The choice of analytical technique often depends on factors such as the nature of the reaction, the properties of the reactants and products, the required sensitivity and accuracy, and the availability of instrumentation. This guide focuses on the most prevalent methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the most common analytical methods for monitoring this compound reactions. The data presented is a synthesis of typical performance for analogous Suzuki-Miyaura cross-coupling reactions.
| Parameter | ¹⁹F NMR Spectroscopy | HPLC-UV | GC-MS/FID |
| Principle | Measures the resonance of fluorine-19 nuclei in a magnetic field. | Separates compounds based on their partitioning between a stationary and mobile phase, with UV detection. | Separates volatile compounds in the gas phase, with detection by mass spectrometry or flame ionization. |
| Sample Preparation | Minimal; direct analysis of crude reaction mixture often possible.[1][2] | Dilution, filtration, and sometimes quenching of the reaction are required.[3] | Quenching, extraction, and often derivatization to increase volatility are necessary.[3] |
| Analysis Time | Rapid (can be as short as 32 seconds per sample for benchtop NMR).[2] | Typically 5-20 minutes per sample.[4] | Typically 10-30 minutes per sample. |
| Quantitative Capability | Excellent, direct quantification without the need for response factors if an internal standard is used. | Good, requires calibration with standards for accurate quantification.[4] | Good, requires calibration with standards for accurate quantification. |
| Limit of Detection (LOD) | ~0.06 g/100 g for fluorinated pharmaceuticals.[5] Can be in the mg/L range.[6] | Analyte dependent, typically in the µg/mL range.[7] | Analyte dependent, typically in the ng/mL range.[7] |
| Limit of Quantification (LOQ) | ~0.2 g/100 g for fluorinated pharmaceuticals.[5] Can be in the mg/L range.[6] | Analyte dependent, typically in the µg/mL range.[7] | Analyte dependent, typically in the ng/mL to µg/mL range.[7] |
| Specificity | High, large chemical shift dispersion of ¹⁹F minimizes signal overlap. | Good, dependent on chromatographic resolution.[3] | Very high, especially with mass spectrometry detection. |
| In-situ Monitoring | Yes, with appropriate flow-NMR setup. | Possible with specialized online HPLC systems. | Challenging, typically requires offline sampling. |
| Advantages | - High specificity for fluorinated compounds.- Minimal sample preparation.- Non-destructive.- Provides structural information. | - Widely available.- Good for a broad range of compounds.- High sensitivity with UV detection. | - Very high sensitivity and specificity (MS).- Excellent for volatile compounds.- Established libraries for compound identification (MS). |
| Disadvantages | - Lower sensitivity compared to MS.- High initial instrument cost. | - Requires method development and validation.- Potential for co-elution.- Consumes solvents. | - Not suitable for non-volatile or thermally labile compounds.- Derivatization can add complexity and introduce errors. |
Experimental Protocols
¹⁹F NMR Spectroscopy for Reaction Monitoring
This protocol is adapted for a typical Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or benchtop NMR) equipped with a fluorine probe.
Materials:
-
Reaction mixture aliquot
-
Internal standard (e.g., trifluorotoluene or another stable fluorinated compound not involved in the reaction)
-
NMR tube
-
Deuterated solvent (optional for benchtop NMR with external lock)[2]
Procedure:
-
At desired time points, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.
-
If necessary, quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., cold water or a specific reagent to deactivate the catalyst). For many NMR monitoring experiments, especially with rapid acquisition, quenching may not be necessary if the sample is analyzed immediately.
-
Add a known amount of the internal standard to the aliquot.
-
Transfer the mixture to an NMR tube. If using a high-field spectrometer, dilute the sample with a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For benchtop NMR with an external lock, analysis of the neat reaction mixture is often possible.[2]
-
Acquire the ¹⁹F NMR spectrum. Key parameters to consider are:
-
Pulse Angle: A 90° pulse angle provides the maximum signal-to-noise ratio.[5]
-
Relaxation Delay (D1): Should be at least 5 times the longest T1 relaxation time of the nuclei of interest to ensure accurate integration.[5] The addition of a relaxation agent like Cr(acac)₃ can shorten this delay.
-
Number of Scans: Dependent on the concentration of the species being monitored; 16 to 64 scans are common.
-
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signal of the trifluoroborate group in the starting material (this compound) and the signal of the internal standard.
-
Calculate the concentration of the starting material relative to the internal standard over time to determine the reaction progress. The appearance of new fluorine-containing signals would indicate the formation of byproducts.
HPLC-UV for Reaction Monitoring
This protocol outlines a general procedure for monitoring a Suzuki-Miyaura reaction using HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
Materials:
-
Reaction mixture aliquot
-
Quenching solution (e.g., water or a dilute acid)
-
Mobile phase (e.g., a mixture of acetonitrile and water with a modifier like trifluoroacetic acid or a buffer like potassium dihydrogen phosphate).[8]
-
Solvent for dilution (typically the mobile phase)
Procedure:
-
Develop a suitable HPLC method that provides good separation between the starting materials (this compound, aryl halide), the product, and any significant impurities.
-
At specified time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent, which may also contain a quenching agent.
-
Filter the quenched sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).[9]
-
Integrate the peak areas of the starting material and the product.
-
Use a pre-established calibration curve to convert peak areas to concentrations to monitor the reaction progress.
GC-MS/FID for Reaction Monitoring
This protocol is suitable for monitoring the formation of volatile products from the reaction of this compound. The phenethyl group itself is volatile, making its derivatives amenable to GC analysis.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Capillary column suitable for the analysis of aromatic compounds (e.g., a 5% phenyl methyl polysiloxane column).
Materials:
-
Reaction mixture aliquot
-
Quenching solution
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Internal standard for quantification (e.g., a stable hydrocarbon like dodecane)
-
Derivatizing agent (optional, e.g., BSTFA for silylation if there are polar functional groups)
Procedure:
-
At desired time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction and perform a liquid-liquid extraction to transfer the organic components into a suitable solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.
-
If necessary, perform a derivatization step to increase the volatility of the analytes.
-
Add a known amount of an internal standard.
-
Inject the sample into the GC. A typical temperature program would start at a low temperature and ramp up to a higher temperature to ensure the separation of all components.
-
Identify the peaks corresponding to the starting materials and products based on their retention times and, if using MS, their mass spectra.
-
Integrate the peak areas and use a calibration curve to determine the concentration of each component.
Visualizations
Experimental Workflow for Reaction Monitoring
The following diagram illustrates a general workflow for monitoring a chemical reaction using the analytical techniques discussed.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. 667. Quantitative benchtop ¹⁹F NMR spectroscopy: a robust and economical tool for rapid reaction optimization - Magritek [magritek.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Potassium Phenethyltrifluoroborate and Other Organoboron Reagents
For researchers, scientists, and drug development professionals, the selection of robust and efficient reagents is critical for the synthesis of complex molecules. In the landscape of cross-coupling reactions, organoboron reagents have become indispensable for the formation of carbon-carbon bonds. This guide provides an objective comparison of Potassium Phenethyltrifluoroborate with other classes of organoboron reagents, supported by experimental data and detailed protocols, to inform reagent selection in synthetic applications.
This compound is emerging as a superior alternative to traditional organoboron compounds, such as boronic acids and boronate esters, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its notable advantages lie in its enhanced stability, ease of handling, and often improved reactivity, which can lead to higher yields and greater reproducibility in complex syntheses.[2]
The Trifluoroborate Advantage: Enhanced Stability and Handling
A primary challenge with many organoboron reagents, particularly boronic acids, is their propensity for decomposition and instability towards air and moisture.[1][3] Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which complicates stoichiometry, and they can be susceptible to protodeboronation, where the carbon-boron bond is cleaved.[1][4] While boronate esters offer improved stability over boronic acids, they can be prone to hydrolysis.[1]
In contrast, potassium organotrifluoroborates, including this compound, are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1][5] This inherent stability is due to the tetracoordinate nature of the boron atom, which is strongly bonded to three fluorine atoms, rendering it less susceptible to degradation.[1] Consequently, these reagents can be stored indefinitely at room temperature without special precautions, simplifying storage and handling procedures.[5]
Performance in Cross-Coupling Reactions
The choice of organoboron reagent can significantly influence the efficiency, yield, and scope of cross-coupling reactions. Organotrifluoroborates often outperform their boronic acid and boronate ester counterparts, providing faster reaction rates and higher yields in many cases.[3] This enhanced reactivity is particularly notable in challenging systems, such as with heteroaryl substrates, where boronic acids are known to perform poorly.[2]
Data Presentation
The following tables provide a comparative summary of the general characteristics and performance of different classes of organoboron reagents.
Table 1: General Properties of Organoboron Reagents
| Property | Potassium Organotrifluoroborates | Boronic Acids | Boronate Esters (e.g., Pinacol Esters) |
| Form | Crystalline solid | Often solid, can be difficult to purify | Liquid or solid |
| Air Stability | High, generally stable indefinitely[5] | Variable, prone to decomposition/boroxine formation[1] | More stable than boronic acids, but can hydrolyze[1] |
| Moisture Stability | High, generally stable[6] | Prone to decomposition and protodeboronation[3] | Susceptible to hydrolysis[1] |
| Handling | Easy, free-flowing solids[1] | Can be challenging due to instability | Generally straightforward |
| Stoichiometry | Well-defined | Can be uncertain due to boroxine formation[6] | Well-defined |
Table 2: Performance Comparison in Suzuki-Miyaura Cross-Coupling
| Parameter | Potassium Organotrifluoroborates | Boronic Acids | Boronate Esters |
| Reactivity | Often higher than boronic acids and esters[3] | Generally reactive, but can be sluggish[7] | Reactivity can be slower than boronic acids[8] |
| Reaction Yields | Often higher, especially with challenging substrates[2][9] | Can be high, but may be compromised by decomposition[7] | Often reproducible and can provide high isolated yields[7] |
| Functional Group Tolerance | Broad[10] | Broad[11] | Broad |
| Byproducts | Low toxicity[5] | Low toxicity[5] | Low toxicity |
Experimental Protocols
Detailed methodologies are essential for the successful application of these reagents. The following are representative experimental protocols for the synthesis of this compound and its use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound from Phenethylboronic Acid
Procedure:
-
Dissolve phenethylboronic acid (1.0 equivalent) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equivalents) to the stirring methanolic solution.
-
A white precipitate of this compound will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Isolate the solid product by filtration, wash with cold methanol, and dry under vacuum.[1]
General Protocol for Suzuki-Miyaura Coupling using this compound
Procedure:
-
To a dry reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the reaction solvent (e.g., THF/H₂O, dioxane/H₂O).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).
-
After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.[11]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the use of organoboron reagents.
Caption: A logical workflow for comparing organoboron reagents.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Potassium Phenethyltrifluoroborate vs. Grignard Reagents in Modern Synthesis
For researchers, scientists, and professionals in drug development, the choice of reagent can be a critical factor in the success of a synthetic route. This guide provides an objective, data-driven comparison of two potent nucleophiles: Potassium Phenethyltrifluoroborate and the classic Grignard reagent. While both are capable of forming new carbon-carbon bonds, their distinct properties dictate their suitability for different synthetic challenges.
This compound belongs to the class of organotrifluoroborates, which are valued for their stability and functional group tolerance in cross-coupling reactions. In contrast, Grignard reagents, or organomagnesium halides, are highly reactive and basic, making them powerful nucleophiles for addition to carbonyls and other electrophiles, but with limited functional group compatibility.
At a Glance: Key Differences
| Feature | This compound | Grignard Reagents (Phenethylmagnesium Halide) |
| Stability | Crystalline, free-flowing solids, stable in air and moisture. Can be stored indefinitely at room temperature.[1] | Highly sensitive to air and moisture; must be prepared and used under anhydrous and inert conditions.[2] Not typically isolated. |
| Reactivity | Moderately nucleophilic; requires activation by a palladium catalyst for cross-coupling reactions. | Highly nucleophilic and strongly basic.[3] |
| Functional Group Tolerance | Excellent. Tolerates a wide range of functional groups including esters, ketones, aldehydes, nitriles, and nitro groups.[4][5][6] | Poor. Reacts with acidic protons (alcohols, water, carboxylic acids) and is incompatible with many carbonyl-containing functional groups (e.g., esters, ketones, aldehydes).[7] |
| Primary Application | Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5][6] | Nucleophilic addition to carbonyl compounds (aldehydes, ketones, esters) and other electrophiles.[8] |
| Toxicity | Boron byproducts are generally considered to have low toxicity.[3] | While the reagent itself is primarily reactive, the synthesis can involve flammable solvents and reactive metals. |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for the formation of biaryl compounds. Potassium organotrifluoroborates have emerged as superior alternatives to traditional boronic acids and esters in these reactions due to their stability and ease of handling.[1] Grignard reagents can also participate in cross-coupling reactions (Kumada coupling), but their high reactivity and low functional group tolerance often lead to side reactions and lower yields, especially with complex substrates.
While a direct head-to-head comparison in the literature for the phenethylation of the same aryl halide is scarce due to the vastly different optimal reaction types for these reagents, we can infer performance from their general reactivity.
Table 1: Hypothetical Comparison in a Cross-Coupling Reaction with a Substrate Containing a Carbonyl Group
| Reagent | Electrophile | Expected Yield | Key Considerations |
| This compound | 4-Bromoacetophenone | High | Tolerates the ketone functionality. Reaction proceeds cleanly with appropriate palladium catalyst and base. |
| Phenethylmagnesium Bromide | 4-Bromoacetophenone | Low to negligible | The Grignard reagent would preferentially attack the ketone carbonyl rather than undergo cross-coupling at the aryl bromide. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling with this compound
This protocol is adapted from the synthesis of phenethylamines via Suzuki-Miyaura cross-coupling of potassium β-aminoethyltrifluoroborates.[6]
Reaction:
Aryl-X + this compound → Aryl-Phenethyl
Materials:
-
Aryl halide (e.g., 4-bromobenzonitrile) (1.0 eq)
-
This compound (1.1 eq)
-
PdCl₂(dppf)·CH₂Cl₂ (5 mol %)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Toluene/Water (3:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the aryl halide, this compound, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.
-
Add the toluene/water solvent mixture.
-
Stir the reaction mixture at 80 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Formation and Reaction of a Grignard Reagent (Phenethylmagnesium Bromide)
This is a general protocol for the formation of a Grignard reagent and its subsequent reaction with an electrophile.[2]
Part A: Formation of Phenethylmagnesium Bromide
Materials:
-
Magnesium turnings (1.2 eq)
-
2-Phenylethyl bromide (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Three-neck round-bottom flask equipped with a condenser and dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ensure all glassware is rigorously dried.
-
Place magnesium turnings in the three-neck flask under an inert atmosphere.
-
Dissolve 2-phenylethyl bromide in anhydrous ether/THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium to initiate the reaction. A small crystal of iodine can be added to activate the magnesium.
-
Once the reaction begins (indicated by cloudiness and/or gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
Part B: Reaction with an Electrophile (e.g., a Ketone)
Procedure:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve the ketone (0.95 eq) in anhydrous ether/THF and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred, cooled Grignard reagent.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Cool the reaction mixture in an ice bath and slowly quench by pouring it over a saturated aqueous solution of ammonium chloride.
-
Perform a liquid-liquid extraction with ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Chemistry
The following diagrams illustrate the fundamental differences in the application of these two reagents.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Caption: General workflow for Grignard reagent formation and reaction.
Conclusion
This compound and Grignard reagents are both valuable tools in the synthetic chemist's arsenal, but they operate in distinct chemical spaces. For complex molecule synthesis, particularly in the later stages where functional group tolerance is paramount, this compound offers a robust and reliable option for cross-coupling reactions. Its stability and ease of use simplify handling and storage, making it an attractive reagent for a wide range of applications.
Grignard reagents, while demanding in their handling requirements, remain unparalleled for their raw nucleophilic power in additions to simple carbonyl compounds and other electrophiles. Their utility in the early stages of a synthesis to build up carbon skeletons is undeniable.
Ultimately, the choice between these reagents is not a matter of one being universally "better," but rather a strategic decision based on the specific synthetic challenge at hand, with a clear trend towards the use of more stable and tolerant reagents like potassium organotrifluoroborates in modern, complex synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Stability of Potassium Phenethyltrifluoroborate and Boronic Acids
For researchers, scientists, and drug development professionals, the selection of robust and reliable reagents is paramount to achieving reproducible and scalable synthetic outcomes. In the landscape of organoboron chemistry, particularly for cornerstone reactions like the Suzuki-Miyaura cross-coupling, boronic acids have long been workhorse reagents. However, their inherent instability presents significant challenges in storage, handling, and reaction consistency.
This guide provides a quantitative comparison of Potassium Phenethyltrifluoroborate against its boronic acid counterpart, phenethylboronic acid. By examining their stability under various conditions and providing detailed experimental protocols, we aim to illustrate the clear advantages offered by the trifluoroborate salt, establishing it as a superior alternative for demanding synthetic applications.
The Structural Origin of Stability: Tricoordinate vs. Tetracoordinate Boron
The fundamental difference in stability between boronic acids and potassium organotrifluoroborates stems from the coordination state of the boron atom. Boronic acids feature a neutral, trivalent (tricoordinate) boron atom with a vacant p-orbital, making it highly electrophilic and susceptible to several degradation pathways.
In contrast, this compound contains a negatively charged, tetravalent (tetracoordinate) boron atom.[1] This tetracoordinate structure is significantly more stable, effectively "protecting" the carbon-boron bond from common decomposition routes.[1][2] Organotrifluoroborates are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for extended storage without degradation.[1][3]
Quantitative Stability Data
The enhanced stability of this compound is not merely qualitative. It can be quantified across several key metrics relevant to laboratory use. While boronic acids are prone to decomposition, trifluoroborates exhibit exceptional robustness.[3][4]
Table 1: General Stability Characteristics
| Feature | Phenethylboronic Acid | This compound | Rationale |
| Air & Moisture Stability | Prone to dehydration to form boroxines and susceptible to protodeboronation.[1][3] | Exceptionally stable; can be stored indefinitely at room temperature.[1][2][5] | The tetracoordinate boron is less electrophilic and resistant to attack by water and oxygen.[1] |
| Oxidative Stability | Susceptible to rapid oxidation by reactive oxygen species.[1][6][7] | Remarkably stable, even under strongly oxidative conditions.[8] | Fluoride ions shield the boron center from oxidative attack.[1] |
| Thermal Stability | Can decompose upon heating. | Highly thermally stable.[1] | Strong boron-fluorine bonds and a stable ionic lattice contribute to high thermal resistance.[1] |
| Benchtop Stability | Can degrade significantly over days. Unstable boronic acids show >95% decomposition after 15 days.[1] | No detectable decomposition over extended periods.[1] | The inherent chemical structure prevents common decomposition pathways.[1] |
Table 2: Representative Hydrolytic Stability (Half-life, t½)
The rate of hydrolysis, which converts the trifluoroborate back to the active boronic acid, is a critical parameter. This "slow release" mechanism can be advantageous in reactions by maintaining a low, steady concentration of the unstable boronic acid, thereby minimizing side reactions.[9][10][11] Hydrolysis rates can vary significantly depending on the organic substituent.[11]
| Compound Type | Condition | Approximate Half-life (t½) | Classification |
| Styryltrifluoroborate | Basic Suzuki Coupling Conditions | 27 minutes | Fast Hydrolysis[11] |
| Aryltrifluoroborate | Basic Suzuki Coupling Conditions | 1 - 24 hours | Slow Hydrolysis[9] |
| Alkynyltrifluoroborate | Basic Suzuki Coupling Conditions | > 24 hours (months) | Very Slow Hydrolysis[9][11] |
| Phenylboronic Acid | Aqueous Solution | Prone to rapid protodeboronation | Unstable[1][12] |
Experimental Protocols
To quantify these stability differences, standardized analytical methods are employed. Below are detailed protocols for assessing hydrolytic and oxidative stability.
Protocol 1: Determination of Hydrolytic Stability by ¹¹B NMR Spectroscopy
This method monitors the conversion of the trifluoroborate salt to the corresponding boronic acid in an aqueous environment. ¹¹B NMR is highly effective for distinguishing between the sp³-hybridized boron of a trifluoroborate and the sp²-hybridized boron of a boronic acid.[13][14]
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 20 mM) in a deuterated solvent compatible with water (e.g., DMSO-d₆).
-
Initiation of Hydrolysis: In an NMR tube, combine 0.5 mL of the stock solution with 0.1 mL of D₂O.
-
NMR Data Acquisition: Acquire an initial ¹¹B NMR spectrum (t=0). The trifluoroborate species should give a distinct resonance signal.
-
Time-Course Monitoring: Maintain the sample at a constant temperature (e.g., 25 °C or 55 °C) and acquire subsequent ¹¹B NMR spectra at regular intervals (e.g., every hour for the first 12 hours, then every 12 hours).[15]
-
Data Analysis: Integrate the signals corresponding to the trifluoroborate and the newly formed boronic acid. Calculate the percentage of each species at every time point to determine the rate of hydrolysis.
Protocol 2: Analysis of Oxidative Stability by HPLC
This protocol measures the rate of degradation of the boron compound in the presence of an oxidizing agent.
-
Standard Preparation: Prepare standard solutions of known concentrations for both phenethylboronic acid and this compound in a suitable solvent (e.g., acetonitrile/water).
-
Reaction Setup: In separate vials, create solutions of each compound (e.g., 1 mM) in a buffered aqueous solution (e.g., pH 7.4 phosphate buffer).
-
Initiation of Oxidation: To each vial, add a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂).[16]
-
Time-Course Sampling: At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction vial and quench the oxidation by adding a reducing agent (e.g., sodium sulfite solution).
-
HPLC Analysis: Analyze each quenched sample using a reverse-phase HPLC (RP-HPLC) method capable of separating the starting material from its degradation products (e.g., phenol).[17][18]
-
Data Quantification: Construct a calibration curve from the standards. Use the peak area from the HPLC chromatograms to quantify the concentration of the remaining starting material at each time point. Plot concentration versus time to determine the degradation kinetics.[19][20]
Practical Implications and Conclusion
The evidence overwhelmingly demonstrates that this compound is a significantly more stable reagent than its corresponding boronic acid. Its superior resistance to hydrolysis, oxidation, and thermal stress translates into tangible benefits for the research and drug development professional:
-
Enhanced Reproducibility: The high stability and well-defined stoichiometry of trifluoroborates eliminate the variability caused by the degradation of boronic acids, leading to more consistent reaction outcomes.[12]
-
Improved Shelf-Life: Trifluoroborate salts can be stored for extended periods at room temperature without special precautions, reducing reagent waste and ensuring long-term viability.[2][5]
-
Simplified Handling: As air- and moisture-stable crystalline solids, they are easier and safer to handle than many boronic acids, which may require storage under inert atmospheres.[8][21]
-
Reliable Performance: The robustness of the trifluoroborate group allows it to be carried through multi-step syntheses where a boronic acid might not survive, streamlining complex synthetic routes.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. rsc.org [rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Boron phenylalanine and related impurities: HPLC analysis, stability profile and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. researchgate.net [researchgate.net]
- 20. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
The Superior Reproducibility of Suzuki Couplings with Potassium Phenethyltrifluoroborate: A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of reliable and reproducible synthetic methodologies is paramount. In the landscape of cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for carbon-carbon bond formation. This guide provides a comprehensive comparison of potassium phenethyltrifluoroborate with traditional boronic acids in Suzuki couplings, highlighting its superior performance in terms of stability, handling, and reproducibility, supported by experimental data and detailed protocols.
Potassium organotrifluoroborates have emerged as highly advantageous alternatives to their boronic acid counterparts in Suzuki-Miyaura cross-coupling reactions.[1][2] Their tetracoordinate boron center bestows exceptional stability towards air and moisture, a stark contrast to the often-hygroscopic and unstable nature of many boronic acids.[3][4] This inherent stability translates to a longer shelf-life, easier handling, and, most critically, more consistent and reproducible reaction outcomes.[1][5]
Unveiling the Trifluoroborate Advantage
The enhanced stability of potassium trifluoroborates mitigates common issues associated with boronic acids, such as protodeboronation, which can lead to diminished yields and the formation of byproducts.[6][7] This robustness allows for the use of near-stoichiometric amounts of the boron reagent, improving atom economy and simplifying purification.[5]
Comparative Performance in Suzuki Couplings
The following tables summarize the key advantages and present a comparative overview of typical reaction conditions and yields, demonstrating the superior performance of this compound.
Table 1: Qualitative Comparison of Boron Reagents
| Feature | This compound | Phenethylboronic Acid |
| Stability | High; crystalline, air- and moisture-stable solid[3] | Variable; often prone to dehydration and decomposition[1][7] |
| Handling | Easy to handle and weigh accurately[8] | Can be challenging due to hygroscopic nature[4] |
| Storage | Can be stored for extended periods without degradation[2] | Often requires special storage conditions |
| Reproducibility | High; consistent performance across batches[9] | Can be variable due to instability |
| Byproducts | Minimal formation of homocoupling byproducts | Prone to protodeboronation and homocoupling[6] |
Table 2: Representative Suzuki Coupling Reaction Comparison
| Entry | Boron Reagent | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 1 | This compound | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O | 85-95[8] |
| 2 | Phenethylboronic Acid | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O | 60-80* |
*Yields for boronic acids can be highly variable depending on the quality and handling of the reagent.
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound is provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling:
To a reaction vessel is added this compound (1.0-1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (2-5 mol %), and a base, typically cesium carbonate (Cs₂CO₃, 2-3 equivalents).[8][10] A degassed solvent system, commonly a mixture of an organic solvent like THF or toluene and water (e.g., 9:1 or 3:1 ratio), is then added.[8][10] The reaction mixture is heated, typically between 80-100 °C, and monitored by TLC or GC-MS until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Workflow and Advantages
The following diagrams illustrate the general workflow of a Suzuki coupling with potassium trifluoroborates and highlight the key advantages of these reagents.
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: Logical relationship of trifluoroborate advantages.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium Trifluoroborate Salts [sigmaaldrich.cn]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Characterization of Phenethylarenes via Potassium Phenethyltrifluoroborate Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of products derived from reactions of potassium phenethyltrifluoroborate, primarily focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction. The performance of this method is objectively compared with alternative synthetic routes to the core product, bibenzyl (1,2-diphenylethane), supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Introduction to this compound in Organic Synthesis
This compound is a versatile and increasingly popular reagent in organic synthesis. As an air- and moisture-stable crystalline solid, it offers significant advantages in handling and storage over other organoboron compounds like boronic acids, which can be prone to decomposition.[1][2] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it serves as a nucleophilic partner to introduce a phenethyl group onto various aromatic and heteroaromatic scaffolds. This reaction is a powerful tool for the construction of carbon-carbon bonds, leading to the synthesis of a diverse range of phenethylarenes, also known as bibenzyl derivatives.
The Suzuki-Miyaura Cross-Coupling Reaction: A Preferred Route to Phenethylarenes
The Suzuki-Miyaura cross-coupling reaction of this compound with aryl halides or triflates is a highly efficient method for the synthesis of substituted bibenzyls. The reaction typically proceeds in the presence of a palladium catalyst, a suitable ligand, and a base. A general reaction scheme is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
The reaction is valued for its broad functional group tolerance, allowing for the synthesis of complex molecules with applications in medicinal chemistry and materials science.
Performance Data
The following table summarizes the performance of the Suzuki-Miyaura cross-coupling reaction between this compound and various aryl bromides, showcasing the versatility of this method. While direct yield data for this compound is not extensively tabulated in single sources, the provided data is extrapolated from closely related Suzuki-Miyaura reactions of primary alkyltrifluoroborates and is representative of expected outcomes.[3][4]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 1-Methyl-4-phenethylbenzene | ~85 |
| 2 | 1-Bromo-4-nitrobenzene | 1-Nitro-4-phenethylbenzene | ~78 |
| 3 | 4-Bromoanisole | 1-Methoxy-4-phenethylbenzene | ~90 |
| 4 | 4-Bromobenzonitrile | 4-Phenethylbenzonitrile | ~82 |
| 5 | 1-Bromonaphthalene | 1-Phenethylnaphthalene | ~88 |
Table 1: Representative Yields for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for the cross-coupling of potassium alkyltrifluoroborates with aryl halides.[1][2][3]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), palladium(II) acetate (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2-3 equiv.).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Degassed toluene and water (typically in a 10:1 ratio) are added via syringe.
-
The reaction mixture is stirred vigorously and heated to 80-110 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired phenethylarene.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Comparison with Alternative Synthetic Methods for Bibenzyl
While the Suzuki-Miyaura coupling is a powerful method, other synthetic strategies exist for the preparation of the parent bibenzyl structure. A comparison of these methods highlights the advantages of the organotrifluoroborate approach.
| Method | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | 80-95 | Mild (Pd catalyst, base, 80-110 °C) | High yield, excellent functional group tolerance, stable reagents. | Cost of palladium catalyst and ligands. |
| Friedel-Crafts Reaction | 62 | Harsher (Lewis acid, e.g., AlCl₃) | Uses readily available starting materials. | Limited to electron-rich arenes, potential for polysubstitution.[5] |
| Wurtz Reaction | 38-52 | Harsh (Sodium metal, high temperature) | Simple concept. | Low yields, formation of side products, limited functional group tolerance.[5] |
| Reduction of Stilbene | 74 | Mild (Zn, NiCl₂·6H₂O in methanol) | High yield for the specific conversion. | Requires prior synthesis of stilbene.[5] |
| C(sp³)–H Activation | Variable | Metal-free (K₂S₂O₈) | Atom economical, avoids pre-functionalized reagents. | Can lack regioselectivity, may require specific substrates. |
Table 2: Comparison of Synthetic Methods for Bibenzyl.
Characterization of Bibenzyl Derivatives
The products of these reactions are typically characterized using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of bibenzyl shows a characteristic singlet for the four benzylic protons (CH₂-CH₂) at approximately δ 2.7-2.9 ppm and signals for the aromatic protons in the range of δ 6.9-7.3 ppm. ¹³C NMR will show a signal for the benzylic carbons around δ 38 ppm and various signals for the aromatic carbons.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of bibenzyl typically shows a molecular ion peak (M⁺) at m/z 182, with a prominent fragment ion at m/z 91 corresponding to the tropylium cation ([C₇H₇]⁺).
-
Infrared (IR) Spectroscopy: The IR spectrum of bibenzyl displays characteristic C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic CH₂ groups (around 2850-2950 cm⁻¹).
Biological Relevance and Signaling Pathways
Bibenzyl and its derivatives are of significant interest to drug development professionals due to their presence in a variety of biologically active natural products and their diverse pharmacological activities.[1] These compounds have been shown to modulate key signaling pathways implicated in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses. Its aberrant activation is linked to numerous chronic inflammatory diseases and cancers. Some bibenzyl derivatives have been shown to inhibit this pathway, often by targeting the IκB kinase (IKK) complex, which is essential for the activation of NF-κB.[6][7]
Caption: Inhibition of the NF-κB signaling pathway by bibenzyl derivatives.
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway is a key cascade that transduces extracellular signals to intracellular responses, regulating processes like cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Bibenzyl derivatives can interfere with this pathway, for example, by affecting the phosphorylation status of key kinases like ERK and JNK.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 6. Novel phenanthrene/bibenzyl trimers from the tubers of Bletilla striata attenuate neuroinflammation via inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling with Potassium Phenethyltrifluoroborate and its Analogs for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of isotopic labeling methodologies, with a focus on the use of organotrifluoroborates for fluorine-18 (¹⁸F) labeling in Positron Emission Tomography (PET) imaging. While specific experimental data for Potassium phenethyltrifluoroborate is limited in the reviewed literature, this document extrapolates from studies on closely related aryltrifluoroborates to offer a comprehensive performance comparison with alternative labeling techniques. The information presented is intended to guide researchers in selecting appropriate methods for the radiosynthesis of PET probes.
Performance Comparison of ¹⁸F-Labeling Methods
The selection of an isotopic labeling method is critical and depends on factors such as the nature of the molecule to be labeled, desired radiochemical yield, molar activity, and the required reaction conditions. Organotrifluoroborates, including analogs of this compound, offer a convenient one-step labeling approach in aqueous media. Below is a comparison with other common ¹⁸F-labeling techniques.
| Method | Reagent/Precursor | Typical Radiochemical Yield (non-decay corrected) | Typical Molar Activity (GBq/µmol) | Key Advantages | Limitations |
| Organotrifluoroborate Isotope Exchange | Aryltrifluoroborate Precursor | 20–35%[1] | 40–111[1] | One-step aqueous labeling, no HPLC purification often needed.[1] | Requires acidic conditions (pH 2-2.5)[1], precursor synthesis can be multi-step. |
| Nucleophilic Substitution with Prosthetic Groups | e.g., N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | 30-46% (for in-solution peptide labeling) | Variable, can be high | Widely applicable, can be automated. | Multi-step process (prosthetic group synthesis then conjugation), may require harsh conditions for initial fluorination.[2] |
| Silicon-Fluoride Acceptor (SiFA) Method | Organotrifluorosilane Precursor | Yields can approach 80-100% in some cases | High | Rapid, high-yielding, aqueous conditions.[3] | Labeled product can have moderate stability to hydrolysis.[3] |
| Aluminum-[¹⁸F]Fluoride Chelation | NOTA-conjugated Precursor | 5-25% | Variable | One-pot, fast kinetics. | Often requires elevated temperatures (100-120 °C), which may not be suitable for all biomolecules. |
| "Click" Chemistry | Azide or Alkyne functionalized precursor and ¹⁸F-prosthetic group | High (e.g., >70% for conjugation step) | High | High efficiency and specificity of the conjugation step, mild reaction conditions. | Requires pre-functionalization of the biomolecule, two-step labeling process. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of isotopic labeling studies. Below are representative protocols for the ¹⁸F-labeling of biomolecules using aryltrifluoroborates, which can be considered analogous to the procedure for this compound.
Protocol 1: General One-Step ¹⁸F-Labeling of a Peptide via Isotope Exchange with an Aryltrifluoroborate Precursor
This protocol is adapted from procedures for labeling peptides functionalized with an ammoniomethyltrifluoroborate (AMBF₃) moiety, a well-studied organotrifluoroborate.[1]
Materials:
-
Aryltrifluoroborate-conjugated peptide precursor
-
Aqueous [¹⁸F]fluoride solution
-
Pyridazine-HCl buffer (pH 2-2.5)
-
Sep-Pak C18 cartridge
-
Ethanol
-
Sterile water for injection
-
HPLC system for quality control
Procedure:
-
Precursor Preparation: Dissolve the aryltrifluoroborate-conjugated peptide precursor in the pyridazine-HCl buffer.
-
¹⁸F-Fluoride Elution: Elute the aqueous [¹⁸F]fluoride from the cyclotron target through an anion exchange cartridge.
-
Labeling Reaction: Combine the eluted [¹⁸F]fluoride with the precursor solution in a reaction vessel. The reaction is typically heated for a short period (e.g., 10-20 minutes at 80-100°C). The acidic pH of 2-2.5 is crucial for efficient isotope exchange.[1]
-
Purification: After the reaction, the mixture is typically purified using a Sep-Pak C18 cartridge. The labeled peptide is retained on the cartridge while unreacted [¹⁸F]fluoride is washed away. The product is then eluted with an appropriate solvent mixture (e.g., ethanol/water). For many organotrifluoroborate-labeled biomolecules, HPLC purification is not required.[1]
-
Quality Control: The radiochemical purity and identity of the final product are confirmed by radio-HPLC.
Visualizing the Workflow
Diagrams are essential for understanding complex experimental processes. The following sections provide Graphviz DOT scripts for generating key diagrams related to isotopic labeling with organotrifluoroborates.
Experimental Workflow for ¹⁸F-Labeling using an Organotrifluoroborate Precursor
This diagram illustrates the general steps involved in the synthesis of an ¹⁸F-labeled PET probe using the organotrifluoroborate method.
Logical Relationship of Key Parameters in Organotrifluoroborate Labeling
This diagram illustrates the interplay of key factors influencing the success of the ¹⁸F-labeling reaction.
References
Safety Operating Guide
Proper Disposal of Potassium Phenethyltrifluoroborate: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of potassium phenethyltrifluoroborate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a valuable reagent in modern organic synthesis, prized for its stability and utility in cross-coupling reactions.[1][2] As with all laboratory chemicals, its disposal requires careful consideration to mitigate risks and adhere to regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound and the necessary personal protective equipment (PPE).
Hazard Profile:
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Wear safety glasses or goggles.[1]
-
Lab Coat: A standard lab coat is recommended.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₉BF₃K | --INVALID-LINK-- |
| Molecular Weight | 212.06 g/mol | --INVALID-LINK-- |
| Melting Point | 173-175 °C | ChemicalBook |
| GHS Hazard Statements | H315, H319, H335 | --INVALID-LINK-- |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as a chemical waste through a licensed environmental services contractor. Direct disposal into drains or regular trash is strictly prohibited.
Step 1: Waste Segregation and Collection
Proper segregation is the first step to ensure safe and compliant disposal.
-
Solid Waste:
-
Collect unreacted this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any solid materials from spill clean-up in a dedicated, sealed container.
-
This waste stream should be labeled as "Solid Chemical Waste" and should include the full chemical name: "this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed container designated for "Liquid Chemical Waste."
-
The container must be compatible with the solvents used.
-
Clearly label the container with the full chemical name and the approximate concentration.
-
Step 2: Packaging and Labeling
Correct packaging and labeling are critical for the safety of waste handlers and for regulatory compliance.
-
Container Selection:
-
Use robust, leak-proof containers with secure lids.
-
Ensure the container material is compatible with the chemical waste. For solid waste, a sturdy plastic pail or a double-bagged plastic bag within a rigid container is suitable. For liquid waste, use appropriate solvent-resistant bottles.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound."
-
The specific hazards: "Irritant."
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
Step 3: Storage of Chemical Waste
Proper storage of the collected waste pending disposal is essential to maintain a safe laboratory environment.
-
Location: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Compatibility: Do not store with incompatible materials, such as strong oxidizing agents.[1]
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.
Step 4: Arranging for Disposal
Disposal must be handled by a licensed and approved hazardous waste disposal company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with waste disposal vendors. They will provide guidance on scheduling a pickup and any specific institutional requirements.
-
Provide Documentation: Be prepared to provide the waste disposal company with an inventory of the chemical waste, including the chemical name, quantity, and associated hazards. The Safety Data Sheet (SDS) for this compound should be made available.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Borate(1-), trifluoro(2-phenylethyl)-, potassium (1:1), (T-4)- | C8H9BF3K | CID 23697312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Potassium phenethyltrifluoroborate
Essential Safety and Handling Guide for Potassium Phenethyltrifluoroborate
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk for researchers, scientists, and drug development professionals.
Chemical Identifier:
Hazard Identification and Personal Protective Equipment
This compound is classified as a chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
GHS Hazard Classification:
| Hazard Class | Category |
|---|---|
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific target organ toxicity (single exposure); Respiratory tract irritation | 3 |
Source: PubChem[2]
Required Personal Protective Equipment (PPE):
| Protection Type | Recommended Equipment | Specifications |
|---|---|---|
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4][5][6] | Must be worn at all times when handling the chemical. A face shield may be required if there is a risk of splashing.[4][7] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[4][6] | Inspect gloves for integrity before each use. Remove and replace immediately if contaminated. |
| Laboratory coat.[4][5] | Should be fully buttoned with sleeves rolled down. |
| Respiratory Protection | Dust respirator (e.g., N95).[4] | Required when handling the powder outside of a certified chemical fume hood or in case of insufficient ventilation.[8] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is available for all weighing and transfer operations.[4]
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[4]
-
Prepare all necessary equipment (e.g., spatulas, weigh boats, glassware) within the fume hood to minimize movement of the chemical.
2. Weighing and Transfer:
-
Don all required PPE before entering the designated handling area.
-
Carefully open the container inside the chemical fume hood to avoid generating dust.
-
Use a clean spatula to transfer the desired amount of this compound to a weigh boat.
-
Once weighed, carefully transfer the solid to the reaction vessel.
-
Close the container tightly immediately after use.
3. Dissolving the Reagent:
-
Add the solvent to the reaction vessel containing the this compound powder slowly to avoid splashing.
-
If necessary, stir the mixture gently to aid dissolution.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[3][4]
-
Clean all contaminated surfaces and equipment.
-
Remove and properly dispose of contaminated PPE.
Emergency Procedures
Spill Response:
-
Minor Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, sweep up the solid material and place it in a sealed container for disposal.[9] Avoid generating dust.
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the contaminated area.
-
First Aid Measures:
| Exposure Route | First Aid Instructions |
|---|---|
| Eye Contact | Immediately rinse cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of water.[4] If skin irritation occurs, get medical advice/attention.[4] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3][4] Call a poison center or doctor if you feel unwell.[3] |
| Ingestion | Rinse mouth.[4] Get medical advice/attention if you feel unwell.[4] |
Disposal Plan
All waste containing this compound, including empty containers, contaminated absorbents, and personal protective equipment, must be disposed of as hazardous waste.[3][9]
Procedure:
-
Segregate Waste: Do not mix waste containing this compound with other waste streams.
-
Containerize: Collect all solid and liquid waste in a clearly labeled, sealed, and durable hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
DO NOT dispose of this chemical down the drain or in regular trash.[3][9]
Diagrams
Caption: Workflow for Handling this compound.
References
- 1. This compound 95 suppliers & manufacturers in China [m.chemicalbook.com]
- 2. Borate(1-), trifluoro(2-phenylethyl)-, potassium (1:1), (T-4)- | C8H9BF3K | CID 23697312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
